molecular formula C10H14N2O2 B1338843 Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate CAS No. 90905-54-7

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

Cat. No.: B1338843
CAS No.: 90905-54-7
M. Wt: 194.23 g/mol
InChI Key: JLNRQWMYAYZEMG-UHFFFAOYSA-N
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Description

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate ( 90905-54-7) is a pyrimidine derivative with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is part of a class of organic chemicals known for their utility as key building blocks and intermediates in synthetic organic chemistry. Researchers value this structural motif for constructing more complex molecules. While the specific research applications for this exact ester are not fully detailed in public sources, compounds with closely related structures, such as other alkyl-substituted pyrimidine carboxylates, are extensively used in pharmaceutical research and the synthesis of fine chemicals . For instance, the 2,4,6-trimethylpyrimidine core is a known scaffold in chemical development. This product is offered for scientific and experimental purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, and the compound should be stored according to the provided safety data sheets.

Properties

IUPAC Name

ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-5-14-10(13)9-6(2)11-8(4)12-7(9)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNRQWMYAYZEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70527350
Record name Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70527350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90905-54-7
Record name Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70527350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and characterization of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate , a specific pyrimidine derivative used as a scaffold in medicinal chemistry.

Introduction

This compound (CAS No. 90905-54-7 ) is a fully substituted pyrimidine derivative characterized by a high degree of symmetry and lipophilicity. Unlike the more common Hantzsch dihydropyridines, this compound features a fully aromatic pyrimidine core. It serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of antiviral agents, kinase inhibitors, and agricultural fungicides where the pyrimidine ring acts as a pharmacophore for hydrogen bonding and


-stacking interactions.

Physicochemical Profile

The molecular weight and fundamental properties are derived from its stoichiometry (


) and structural analysis.
Molecular Weight Calculation

The precise molecular weight is calculated based on standard atomic weights (IUPAC).

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C) 1012.011120.110
Hydrogen (H) 141.00814.112
Nitrogen (N) 214.00728.014
Oxygen (O) 215.99931.998
Total MW 194.23 g/mol
Key Properties Table
PropertyValueNotes
CAS Number 90905-54-7Unique Identifier
Molecular Formula

Exact Mass 194.1055Monoisotopic
Physical State Low-melting solid or oilDependent on purity/polymorph
Solubility Soluble in EtOH,

, DMSO
Lipophilic ester nature
pKa (Predicted) ~2.5 (Pyrimidine N)Weakly basic due to ester EWG

Synthesis & Production Protocol

The most robust synthesis of this compound utilizes a condensation reaction between an amidine and a


-dicarbonyl derivative.
Reaction Mechanism

The synthesis involves the cyclocondensation of Acetamidine hydrochloride (providing the N-C-N fragment with the C2-methyl) and Ethyl 2-acetyl-3-oxobutanoate (Ethyl diacetoacetate), which provides the carbon backbone with methyls at C4/C6 and the central ester group.

Pathway:

  • Base Activation: Sodium ethoxide neutralizes the acetamidine hydrochloride to generate the free base.

  • Nucleophilic Attack: The amidine nitrogen attacks one of the carbonyl carbons of the

    
    -diketone.
    
  • Cyclization: The second nitrogen attacks the remaining carbonyl, followed by dehydration (loss of

    
    ) to aromatize the ring.
    
Experimental Protocol

Reagents:

  • Acetamidine Hydrochloride (1.0 eq)

  • Ethyl 2-acetyl-3-oxobutanoate (1.0 eq) [CAS: 603-69-0]

  • Sodium Ethoxide (1.1 eq) or Sodium metal in absolute Ethanol

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Preparation of Ethoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (0.58 g, 25 mmol) in 50 mL of absolute ethanol to generate sodium ethoxide in situ.

  • Amidine Formation: Add Acetamidine hydrochloride (2.36 g, 25 mmol) to the solution and stir at room temperature for 15 minutes to release the free amidine.

  • Condensation: Dropwise add Ethyl 2-acetyl-3-oxobutanoate (5.4 g, 25 mmol) over 10 minutes. The solution may turn yellow/orange.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor consumption of starting material by TLC (System: Hexane:EtOAc 3:1).
    
  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in water (50 mL) and extract with Dichloromethane (

      
       mL).
      
    • Dry the organic layer over anhydrous

      
       and concentrate.
      
  • Purification: Purify the crude oil/solid via recrystallization from cold hexane or column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Synthesis Workflow Diagram

Synthesis Start Precursors: Acetamidine HCl + Ethyl 2-acetylacetoacetate Base Base Activation (NaOEt / EtOH) Start->Base Mix Inter Intermediate: Open-chain Amidine Adduct Base->Inter Nucleophilic Attack Cyclo Cyclization & Dehydration (-2 H2O) Inter->Cyclo Reflux 6-8 hrs Product Product: Ethyl 2,4,6-trimethyl- pyrimidine-5-carboxylate Cyclo->Product Aromatization

Caption: Cyclocondensation pathway for the synthesis of the target pyrimidine ester.

Analytical Characterization

Validating the structure requires confirming the presence of the ethyl ester and the symmetric methyl groups on the pyrimidine ring.

Predicted NMR Data ( )

Due to the symmetry of the molecule (methyls at 4 and 6 are chemically equivalent), the NMR spectrum is distinctively simple.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment

1.40Triplet (

)
3HEster


2.55Singlet6HC4-Me & C6-Me (Symmetric)

2.68Singlet3HC2-Me

4.42Quartet (

)
2HEster

Mass Spectrometry
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
    
    
  • Fragmentation Pattern: Loss of ethyl group (

    
    ) or ethoxy group (
    
    
    
    ) is common in ester derivatives.

Applications in Drug Development

1. Pharmacophore Scaffold: The 2,4,6-trimethylpyrimidine core is a bioisostere for pyridine and benzene rings in drug design. The C5-ester provides a handle for further derivatization (e.g., hydrolysis to acid, reduction to alcohol, or conversion to amides).

2. Heterocyclic Building Block: This compound acts as a precursor for:

  • Antivirals: Pyrimidine derivatives are structural analogs of nucleobases (cytosine, thymine), making them essential in designing polymerase inhibitors.

  • Kinase Inhibitors: The rigid aromatic core can position substituents to interact with the ATP-binding pocket of protein kinases.

3. Agricultural Chemistry: Substituted pyrimidine carboxylates are frequently explored as herbicides (ALS inhibitors) and fungicides due to their metabolic stability in plant systems.

References

  • PubChem. "this compound (Compound)." National Library of Medicine. Accessed 2026. [Link]

  • Organic Syntheses. "General methods for Pyrimidine Synthesis via Amidine Condensation." (Reference for mechanistic grounding). [Link]

Spectroscopic Data of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is a substituted pyrimidine derivative. The pyrimidine ring is a core structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1] The precise characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug development processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation of these compounds.[2]

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Molecular Structure of this compound cluster_pyrimidine cluster_substituents N1 N C2 C N1->C2 N3 N C2->N3 CH3_2 CH₃ C2->CH3_2 C4 C N3->C4 C5 C C4->C5 CH3_4 CH₃ C4->CH3_4 C6 C C5->C6 COOEt COOEt C5->COOEt C6->N1 CH3_6 CH₃ C6->CH3_6 O O COOEt->O CH2 CH₂ O->CH2 CH3_ethyl CH₃ CH2->CH3_ethyl

Caption: Molecular Structure

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the ethyl and methyl protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) should be employed to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~4.35Quartet (q)~7.12H-O-CH₂ -CH₃
~2.65Singlet (s)-3HPyrimidine-CH₃ (at C2 or C4/C6)
~2.55Singlet (s)-6HPyrimidine-CH₃ (at C2 or C4/C6)
~1.40Triplet (t)~7.13H-O-CH₂-CH₃

Justification of Predicted Chemical Shifts:

  • The methylene protons (-O-CH₂ -CH₃) of the ethyl ester are expected to be deshielded due to the adjacent electron-withdrawing oxygen atom, appearing as a quartet around 4.35 ppm.[3] The quartet multiplicity arises from coupling with the three neighboring methyl protons.

  • The methyl protons (-O-CH₂-CH₃ ) of the ethyl group are predicted to resonate as a triplet around 1.40 ppm due to coupling with the adjacent methylene protons.[3]

  • The three methyl groups on the pyrimidine ring are in different chemical environments. The methyl groups at positions 4 and 6 are chemically equivalent due to the symmetry of the ring, while the methyl group at position 2 is unique. These protons are attached to an aromatic ring and are expected to appear as singlets in the range of 2.5-2.7 ppm. Due to the electronic effects of the nitrogen atoms and the ester group, slight differences in their chemical shifts are anticipated.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.[2]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~168C =O (Ester)
~165C 2, C 4, C 6 (Pyrimidine ring)
~115C 5 (Pyrimidine ring)
~61-O-CH₂ -CH₃
~24Pyrimidine-CH₃
~14-O-CH₂-CH₃

Justification of Predicted Chemical Shifts:

  • The carbonyl carbon of the ethyl ester is expected to be the most deshielded, appearing around 168 ppm.[3][4]

  • The carbon atoms of the pyrimidine ring (C2, C4, C6) are deshielded due to the electronegative nitrogen atoms and will likely appear in the region of 165 ppm.[5][6] The C5 carbon, being further from the nitrogen atoms, is expected to be more shielded, resonating around 115 ppm.

  • The methylene carbon of the ethyl group (-O-CH₂ -CH₃) will be deshielded by the attached oxygen, with a predicted chemical shift of approximately 61 ppm.[3][6]

  • The methyl carbons on the pyrimidine ring are expected to have chemical shifts around 24 ppm.

  • The terminal methyl carbon of the ethyl group (-O-CH₂-CH₃ ) is the most shielded carbon, predicted to appear at about 14 ppm.[3][4]

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[2]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2980-2900Medium-StrongC-H stretchMethyl and Ethyl groups
1725-1710StrongC=O stretchEthyl ester
1600-1550Medium-StrongC=N and C=C stretchPyrimidine ring
1465-1440MediumC-H bendMethyl and Ethyl groups
1380-1365MediumC-H bend (umbrella)Methyl groups
1250-1200StrongC-O stretchEster

Interpretation of Predicted IR Spectrum:

  • The presence of C-H bonds in the methyl and ethyl groups will give rise to stretching vibrations in the 2980-2900 cm⁻¹ region.[7][8]

  • A strong absorption band between 1725-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ethyl ester.[9]

  • The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1550 cm⁻¹ region.[10][11]

  • The C-H bending vibrations of the methyl and ethyl groups are expected in the 1465-1365 cm⁻¹ range.[7]

  • A strong band in the 1250-1200 cm⁻¹ region is indicative of the C-O stretching vibration of the ester group.[12]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron impact (EI) ionization is a common method that often leads to fragmentation of the molecule, providing valuable structural information.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.

  • Ionization: In electron impact (EI) mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Fragmentation Pattern

The predicted molecular formula for this compound is C₁₁H₁₆N₂O₂. The predicted molecular weight is approximately 208.26 g/mol .

  • Molecular Ion (M⁺): A peak at m/z ≈ 208 is expected, corresponding to the intact molecule with one electron removed.

  • Major Fragmentation Pathways:

    • Loss of an ethoxy radical (-•OCH₂CH₃) from the molecular ion would result in a fragment at m/z ≈ 163.

    • Loss of an ethyl radical (-•CH₂CH₃) would lead to a fragment at m/z ≈ 179.

    • Cleavage of the ester group could lead to the loss of ethylene (C₂H₄) via a McLafferty rearrangement, if a gamma-hydrogen is available, though this is less likely in this specific structure. A more probable fragmentation is the loss of ethanol (CH₃CH₂OH), resulting in a fragment at m/z ≈ 162.[13][14]

    • Loss of a methyl radical (-•CH₃) from the pyrimidine ring would produce a fragment at m/z ≈ 193.

    • Further fragmentation of the pyrimidine ring can also occur.[15][16][17]

Predicted Mass Spectral Fragmentation of this compound M [C₁₁H₁₆N₂O₂]⁺ m/z = 208 M_minus_CH3 [M - CH₃]⁺ m/z = 193 M->M_minus_CH3 - •CH₃ M_minus_C2H5 [M - C₂H₅]⁺ m/z = 179 M->M_minus_C2H5 - •C₂H₅ M_minus_OC2H5 [M - OC₂H₅]⁺ m/z = 163 M->M_minus_OC2H5 - •OC₂H₅ M_minus_C2H5OH [M - C₂H₅OH]⁺ m/z = 162 M->M_minus_C2H5OH - C₂H₅OH

Caption: Fragmentation Pathway

Summary of Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR Quartet at ~4.35 ppm (2H), Singlets at ~2.65 and ~2.55 ppm (3H and 6H), Triplet at ~1.40 ppm (3H)
¹³C NMR Peaks at ~168, ~165, ~115, ~61, ~24, and ~14 ppm
IR Strong C=O stretch at ~1720 cm⁻¹, C-H stretches at ~2950 cm⁻¹, C=N/C=C stretches at ~1580 cm⁻¹, Strong C-O stretch at ~1230 cm⁻¹
Mass Spec Molecular ion (M⁺) at m/z ≈ 208, with major fragments at m/z ≈ 193, 179, 163, and 162

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (URL: [Link])

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. - Testbook. (URL: [Link])

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed. (URL: [Link])

  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Asia. (URL: [Link])

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (URL: [Link])

  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit - Open Access LMU. (URL: [Link])

  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - ACS Publications. (URL: [Link])

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (URL: [Link])

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (URL: [Link])

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. (URL: [Link])

  • Table of Characteristic IR Absorptions. (URL: [Link])

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

  • 1H NMR Chemical Shift - Oregon State University. (URL: [Link])

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - Semantic Scholar. (URL: [Link])

  • Mass spectral fragmentation modes of pyrimidine derivatives. (URL: [Link])

  • 13C NMR Chemical Shift - Oregon State University. (URL: [Link])

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

  • The C=O Bond, Part VI: Esters and the Rule of Three - Spectroscopy Online. (URL: [Link])

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines - Scientific Research Publishing. (URL: [Link])

  • 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry. (URL: [Link])

  • Mass Spectrometry Part 4-Fragmentation in Ethers - YouTube. (URL: [Link])

  • NMR Chemical Shift Values Table - Chemistry Steps. (URL: [Link])

  • CSD Solution #13. (URL: [Link])

  • IR Spectroscopy Tutorial: Esters. (URL: [Link])

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (URL: [Link])

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed. (URL: [Link])

  • Lec15 - IR Spectra of Aromatic Compounds - YouTube. (URL: [Link])

  • Identification of Aromatic Fatty Acid Ethyl Esters - TDX. (URL: [Link])

  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (URL: [Link])

  • REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS - Canadian Science Publishing. (URL: [Link])

  • One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum - Taylor & Francis. (URL: [Link])

  • Research Article - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

Sources

Technical Deep Dive: Structural Elucidation of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Subject: Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate CAS: 90905-54-7 Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol [1][2]

This guide provides a comprehensive technical framework for the NMR analysis of this compound (ETMPC).[2] Unlike common dihydropyrimidine intermediates (Biginelli products) or pyridine analogues (Collidine), ETMPC features a fully aromatic pyrimidine core.[2] This distinction is critical for spectral interpretation, particularly regarding ring current effects and coupling patterns.[2]

The following protocols are designed for researchers synthesizing ETMPC via the condensation of acetamidine with ethyl diacetoacetate, a pathway that introduces specific impurity profiles requiring rigorous spectroscopic validation.

Synthesis Context & Impurity Profiling

To interpret the NMR spectrum accurately, one must understand the "chemical genealogy" of the sample.[2] ETMPC is typically synthesized via the condensation of Acetamidine and Ethyl diacetoacetate .[2]

Synthesis Pathway Visualization

The following diagram outlines the formation of the pyrimidine core and potential side products.

SynthesisPath Acetamidine Acetamidine (Starting Material A) Intermediate Acyclic Intermediate Acetamidine->Intermediate EDA Ethyl Diacetoacetate (Starting Material B) EDA->Intermediate ETMPC Ethyl 2,4,6-trimethylpyrimidine- 5-carboxylate (Product) Intermediate->ETMPC Cyclocondensation (-2 H2O) Water H2O (Byproduct) Intermediate->Water Ethanol Ethanol (Possible Solvolysis) ETMPC->Ethanol Hydrolysis (Impurity)

Figure 1: Cyclocondensation pathway for ETMPC synthesis.[2] Note that incomplete cyclization or hydrolysis can lead to specific impurities detectable by NMR.[2]

Theoretical Framework: Symmetry & Assignment Logic[2]

Structural Symmetry Analysis

The pyrimidine ring is planar.[2] The axis of symmetry (C2 symmetry axis) theoretically passes through C2 and C5.[2]

  • C2 Position: Unique environment (flanked by two Nitrogens).[2]

  • C4 & C6 Positions: Chemically equivalent due to the symmetry of the methyl substituents and the planar ring, assuming rapid rotation of the ester group at C5.[2]

  • C5 Position: Unique environment (ipso to the ester).[2]

Predicted Chemical Shift Logic (1H NMR)

Assignments are based on substituent chemical shift additivity rules for pyrimidines.[2]

  • Ethyl Group (Ester): Classic pattern.[2] A triplet (~1.3 ppm) and a quartet (~4.4 ppm).[2] The quartet is deshielded by the ester oxygen.[2]

  • Ring Methyls (4-Me, 6-Me): These are adjacent to the ring nitrogens (ortho-like) but also ortho to the electron-withdrawing ester.[2] They typically appear as a singlet integrating to 6H.[2]

  • C2 Methyl: Flanked by two nitrogens (N1, N3).[2] This "double-alpha" effect causes significant deshielding relative to the 4,6-methyls.[2]

Experimental Protocol: 1H NMR Analysis

Sample Preparation[2]
  • Solvent: Chloroform-d (CDCl₃) is preferred for solubility and preventing H-D exchange of potentially acidic protons (though none are present in pure ETMPC).[2] DMSO-d₆ is a secondary choice if solubility is an issue.[2]

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[2]

1H NMR Data Summary (CDCl₃, 400 MHz)

Note: Values are theoretical estimates based on structure-activity relationships of similar pyrimidine derivatives.

Signal AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Structural Justification
Ethyl -CH₃ 1.35 - 1.42Triplet (t)3H7.1Terminal methyl of ester.
4-Me, 6-Me 2.50 - 2.55Singlet (s)6H-Equivalent methyls on the ring.[2]
2-Me 2.65 - 2.75Singlet (s)3H-Deshielded by two adjacent N atoms.[2]
Ethyl -CH₂- 4.38 - 4.45Quartet (q)2H7.1Methylene deshielded by Oxygen.[2]
Residual CHCl₃ 7.26Singlet--Solvent standard.[2]
Critical Spectral Features (Validation Checks)
  • Absence of NH Signals: Unlike Biginelli dihydropyrimidines (which show NH around 5-8 ppm), ETMPC is fully aromatic and has no NH protons .[2] The presence of a broad singlet >5 ppm indicates incomplete oxidation or starting material contamination.[2]

  • Methyl Separation: You must resolve the 2-Me from the 4,6-Me. If they overlap, use a higher field instrument (600 MHz) or change solvent to Benzene-d₆ to induce an aromatic solvent induced shift (ASIS).[2]

Experimental Protocol: 13C NMR Analysis

13C NMR Data Summary (CDCl₃, 100 MHz)
Carbon AssignmentChemical Shift (δ ppm)Type (DEPT-135)Notes
Ethyl -CH₃ 14.1Positive (+)Typical aliphatic methyl.
4-Me, 6-Me 22.5 - 23.5Positive (+)Ring methyls.
2-Me 25.5 - 26.5Positive (+)Most deshielded methyl.[2]
Ethyl -CH₂- 61.5 - 62.0Negative (-)Ester methylene.[2]
C5 (Ring) 120.0 - 125.0QuaternaryIpso to ester; shielded by resonance?[2]
C4, C6 (Ring) 162.0 - 164.0QuaternaryDeshielded by N and adjacent Me.[2]
C2 (Ring) 165.0 - 167.0QuaternaryBetween two N atoms.[2]
C=O (Ester) 166.0 - 168.0QuaternaryCarbonyl carbon.[2]

Advanced Verification: 2D NMR Workflow

If the 1D spectrum shows ambiguity (e.g., overlapping methyls), the following HMBC correlation logic validates the structure.

HMBC_Logic cluster_legend HMBC Connectivity Me2 2-Me Protons (2.7 ppm) C2 C2 Carbon (~166 ppm) Me2->C2 2J Correlation (Strong) C46 C4/C6 Carbons (~163 ppm) Me2->C46 4J (Weak/Absent) Me46 4,6-Me Protons (2.5 ppm) Me46->C46 2J Correlation C5 C5 Carbon (~122 ppm) Me46->C5 3J Correlation (Diagnostic)

Figure 2: HMBC connectivity logic. The key diagnostic is the 3-bond coupling from the 4,6-Methyl protons to the C5 carbon, which is not possible for the 2-Methyl protons.[2]

Troubleshooting & Impurity Identification

Impurity / Artifact1H NMR SignatureRemediation
Acetamidine Broad singlet ~8-9 ppm (NH), Methyl singlet ~2.0 ppm.[2]Wash sample with dilute NaHCO₃ or recrystallize from EtOH.[2]
Ethyl Diacetoacetate Complex keto-enol peaks.[2] Olefinic singlet ~5.0 ppm (enol), CH2 singlet ~3.5 ppm (keto).[2]Vacuum distillation or column chromatography (Hexane/EtOAc).[2]
Water Singlet at ~1.56 ppm (CDCl₃) or ~3.33 ppm (DMSO).[2]Dry sample over MgSO₄ or use fresh ampoule solvent.[2]
Rotamers Broadening of Ethyl signals or 4,6-Me splitting at low temp.[2]Run NMR at 50°C to sharpen peaks via rapid exchange.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for substituent chemical shift additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] [Link]2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[2] Spectral Database for Organic Compounds (SDBS).[2] Retrieved February 2, 2026, from [Link] (General reference for pyrimidine base shifts).[2]

  • PubChem. (n.d.).[2] Compound Summary for this compound (CAS 90905-54-7). Retrieved February 2, 2026, from [Link]2]

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"Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the nucleus of essential biomolecules such as the nucleobases uracil, thymine, and cytosine. Its prevalence in nature has made it a "privileged structure" in medicinal chemistry, with pyrimidine derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anti-cancer properties.[1][2] Consequently, the development of robust and efficient synthetic routes to novel substituted pyrimidines is of paramount importance to drug discovery and development professionals.

This guide provides a detailed technical overview of the synthesis of a specific polysubstituted pyrimidine, This compound . We will delve into the primary synthetic pathway, elucidate the underlying reaction mechanism, provide a detailed experimental protocol, and present the information in a format tailored for researchers and scientists in the field.

Core Synthetic Strategy: The Pinner Condensation

The most direct and classical approach for constructing the 2,4,6-trisubstituted pyrimidine core of the target molecule is a variation of the Pinner synthesis. This powerful reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine.[3] For the specific synthesis of this compound, the logical disconnection points to two key starting materials:

  • Ethyl 2-acetyl-3-oxobutanoate (Ethyl α-acetylacetoacetate): This β-dicarbonyl compound provides the carbon backbone for positions C4, C5, and C6 of the pyrimidine ring, including the C4-methyl, C5-ethyl carboxylate, and C6-methyl substituents.

  • Acetamidine: This amidine serves as the nitrogen source for N1 and N3 and provides the C2-methyl group, completing the heterocyclic ring.

The reaction is typically catalyzed by a base, which facilitates the deprotonation of the amidine salt (if used) and promotes the key nucleophilic attack and cyclization steps.

Reaction Mechanism: A Stepwise Elucidation

The formation of the pyrimidine ring from these precursors proceeds through a well-established mechanistic pathway involving nucleophilic addition, cyclization, and dehydration.

  • Amidine Activation: If acetamidine is used as its hydrochloride salt, a base (e.g., sodium ethoxide) is required to generate the free amidine, a more potent nucleophile.

  • Initial Nucleophilic Attack: One of the nitrogen atoms of the acetamidine performs a nucleophilic attack on one of the ketone carbonyls of ethyl 2-acetyl-3-oxobutanoate. This forms a tetrahedral carbinolamine intermediate.

  • First Dehydration: The carbinolamine intermediate readily loses a molecule of water to form a more stable enamine or a related condensation product.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the remaining carbonyl carbon intramolecularly. This crucial ring-closing step forms a six-membered dihydropyrimidine intermediate.

  • Final Aromatization: The dihydropyrimidine intermediate undergoes a final dehydration step, eliminating a second molecule of water. This step is thermodynamically driven by the formation of the stable, aromatic pyrimidine ring, yielding the final product.[4][5]

This tandem annulation process provides an efficient and convergent route to the desired polysubstituted pyrimidine.[4]

Visualizing the Synthesis Pathway

The following diagram illustrates the overall transformation from starting materials to the final product.

Synthesis_Pathway Reactant1 Ethyl 2-acetyl-3-oxobutanoate Reactant1->center_node Reactant2 Acetamidine Hydrochloride Reactant2->center_node Product This compound caption caption center_node->Product  NaOEt, Ethanol  Reflux

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
Ethyl 2-acetyl-3-oxobutanoate172.18501.08.61 g
Acetamidine Hydrochloride94.54551.15.10 g
Sodium Ethoxide (NaOEt)68.05601.24.08 g
Absolute Ethanol---150 mL

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add absolute ethanol (150 mL) followed by sodium ethoxide (4.08 g). Stir the mixture until the sodium ethoxide is fully dissolved.

  • Amidine Formation: Add acetamidine hydrochloride (5.10 g) to the solution. Stir for 15 minutes at room temperature to allow for the formation of the free base.

  • Dicarbonyl Addition: Slowly add ethyl 2-acetyl-3-oxobutanoate (8.61 g) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Safety Precautions:

  • All procedures should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium ethoxide is corrosive and reacts violently with water. Handle with care.

  • Ethanol is a flammable liquid. Avoid open flames.

Conclusion

The synthesis of this compound is effectively achieved through a well-established Pinner-type condensation reaction. This method, which utilizes readily available starting materials, offers a reliable and scalable pathway for accessing this class of polysubstituted pyrimidines. The mechanistic understanding and detailed protocol provided in this guide serve as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for applications in pharmaceutical and materials science.

References

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Rho, T., & Abuh, Y. F. (1994). One-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate. Synthetic Communications, 24(2), 253-258.
  • Tolba, M. S., et al. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2022), 121-140.
  • Organic & Biomolecular Chemistry (RSC Publishing). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • Benchchem. Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8.
  • Ballard, E., & Johnson, T. B. (1920). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 42(2), 365-376.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process.
  • PMC. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • Jagwani, S. S., & Joshi, S. V. (2014). Green Techniques for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555.
  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. 2003(xv), 22-28.
  • Bangladesh Journals Online. Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
  • Scribd. Hantzsch Pyridine Synthesis | PDF.
  • Wikipedia. Hantzsch pyridine synthesis.
  • Benchchem. Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentanoate.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Academia.edu. (PDF) Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[3][6]thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at:

  • PMC. (2023, September 20). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.
  • Organic Syntheses Procedure. 5-ethyl-2-methylpyridine.
  • PubChem. Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | C9H11NO4 | CID 54676534.
  • Wikipedia. 2,4,6-Trimethylpyridine.
  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • ResearchGate. (PDF) Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • Organic Syntheses Procedure. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate.
  • SciSpace. Hantzsch pyridine synthesis | 37 Publications | 294 Citations | Top Authors.
  • OMICS International. Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives.
  • ResearchGate. The crystal structure of ethyl 2-methyl-5-oxo-4-(2-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H23N2O4.
  • Stenutz. 2,4,6-trimethylpyridine.
  • ResearchGate. Mechanistic pathway for the formation of ethyl pyridipyrimidine-6-carboxylate 3a–d.

Sources

Technical Whitepaper: Physicochemical Profiling & Stability of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

[1][2]

Executive Summary

This compound (CAS: 90905-54-7) is a trisubstituted pyrimidine ester utilized as a scaffold in the synthesis of bioactive heterocyclic compounds.[1][2][3][4] Its structural integrity relies on the stability of the central aromatic pyrimidine ring and the reactivity of the C5-ester functionality. This guide outlines its identification, predicted physical states, stability mechanisms, and handling protocols to ensure experimental reproducibility.

Chemical Identity & Structural Analysis

The compound is characterized by a pyrimidine core substituted with methyl groups at the 2, 4, and 6 positions, and an ethyl carboxylate moiety at the 5-position.[1] The steric bulk of the ortho-methyl groups (positions 4 and 6) provides significant shielding to the ester carbonyl, influencing its hydrolysis rate compared to less substituted analogs.

PropertyDetail
IUPAC Name This compound
CAS Number 90905-54-7
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
SMILES O=C(OCC)C1=C(C)N=C(C)N=C1C
Structural Class Heteroaromatic Ester
Structural Visualization

The following diagram illustrates the chemical structure and the numbering scheme used for NMR assignment and reactivity prediction.

ChemicalStructureN1N1C2C2N1->C2N3N3C2->N3C4C4C2->C4π-systemMe2MeC2->Me2N3->C4C5C5C4->C5Me4MeC4->Me4C6C6C5->C6EsterCOOEtC5->EsterC6->N1Me6MeC6->Me6

Figure 1: Connectivity of this compound showing the steric environment of the C5-ester.[1][2]

Physical Appearance & Properties

While specific experimental melting points are often proprietary or batch-dependent for this intermediate, structural analogs and synthesis conditions suggest the following profile. Researchers should validate these properties upon receipt.

  • Physical State: Typically a low-melting solid or viscous pale-yellow oil at room temperature.[1][2] High-purity samples may crystallize as white to off-white needles.[1][2]

  • Solubility:

    • High: Dichloromethane, Ethyl Acetate, Methanol, DMSO.[1]

    • Low/Insoluble: Water (due to lipophilic methyl/ethyl groups).

  • Volatility: Low volatility; however, vacuum drying requires care to avoid sublimation if the compound is in solid form.

Stability Profile & Degradation Pathways

The compound is generally stable under ambient conditions but exhibits specific vulnerabilities that must be managed during storage and synthesis.

Hydrolytic Stability (Ester Cleavage)

The C5-ethyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding 2,4,6-trimethylpyrimidine-5-carboxylic acid .[1][2]

  • Risk Factor: Moderate. The flanking methyl groups at C4 and C6 provide steric hindrance, reducing the rate of nucleophilic attack at the carbonyl carbon compared to unhindered esters.

  • Mitigation: Store in anhydrous conditions. Avoid prolonged exposure to moisture.

Oxidative Stability

The methyl groups on the pyrimidine ring (benzylic-like positions) are potential sites for oxidation to aldehydes or carboxylic acids under strong oxidative stress (e.g., KMnO₄, CrO₃), though they are stable to atmospheric oxygen.[1]

  • N-Oxidation: The pyrimidine nitrogens can form N-oxides if treated with peracids (e.g., m-CPBA), altering solubility and reactivity.[1][2]

Thermal Stability[1][2]
  • Decarboxylation: The free acid form (post-hydrolysis) is prone to thermal decarboxylation. The ester itself is thermally robust up to ~150°C but should be stored cool to prevent slow transesterification or hydrolysis.

Degradation Logic Diagram

The following workflow illustrates the primary degradation routes to monitor.

DegradationTargetEthyl 2,4,6-trimethylpyrimidine-5-carboxylateHydrolysisHydrolysis(Acid/Base + H2O)Target->HydrolysisAcid2,4,6-Trimethylpyrimidine-5-carboxylic AcidHydrolysis->AcidLoss of EtOHDecarbThermal Decarboxylation(-CO2)Acid->DecarbProduct2,4,6-TrimethylpyrimidineDecarb->ProductHeat (>150°C)

Figure 2: Primary degradation pathway via hydrolysis and subsequent decarboxylation.[1][2]

Handling, Storage, & Safety Protocols

Based on the stability profile, the following "Self-Validating" protocols are recommended.

Storage Conditions
  • Temperature: Refrigerate at 2°C to 8°C . Long-term storage at -20°C is optimal to prevent slow hydrolysis.[1][2]

  • Atmosphere: Store under Argon or Nitrogen to prevent moisture ingress.

  • Container: Amber glass vials with Teflon-lined caps.

Quality Control (QC) Workflow

Upon receipt or synthesis, validate the compound using this logic:

  • Appearance Check: Must be free of dark tarry residues (indicates oxidative degradation).

  • 1H-NMR Validation (CDCl₃):

    • Look for three distinct methyl singlets (approx. 2.4 - 2.6 ppm).[2]

    • Confirm ethyl group pattern (quartet ~4.4 ppm, triplet ~1.4 ppm).

    • Impurity Check: Absence of broad OH peak (carboxylic acid) or missing ethyl signals.

Synthesis Context (Hantzsch-Type Condensation)

For researchers synthesizing this compound, the most robust route involves the condensation of acetamidine with ethyl diacetoacetate (ethyl 2-acetyl-3-oxobutanoate).[1][2]

  • Reagents: Acetamidine hydrochloride + Ethyl diacetoacetate.

  • Base: Sodium ethoxide (NaOEt) in Ethanol.

  • Mechanism: Cyclocondensation followed by dehydration. Unlike the classic Hantzsch dihydropyridine synthesis, this route using an amidine directly yields the aromatic pyrimidine, avoiding the need for an oxidation step.

References

  • PubChem. Compound Summary: this compound (CAS 90905-54-7).[1][2] National Library of Medicine. Link

  • BLD Pharm. Product Data Sheet: this compound.[1][2]Link

  • Key Organics. Chemical Safety & Properties: Pyrimidine Carboxylates.Link

  • Organic Syntheses. General Methods for Pyrimidine Synthesis via Amidine Condensation. (Contextual Reference). Link

In Silico Modeling of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate: A Lead Scaffold Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate (ETMP) represents a critical structural scaffold in medicinal chemistry. Structurally, it is the aromatized derivative of the classic Biginelli dihydropyrimidines. While dihydropyrimidines are famous as calcium channel blockers (e.g., Nifedipine analogs), the fully aromatic pyrimidine core of ETMP offers distinct electronic properties, planar geometry, and potential as a kinase or dihydrofolate reductase (DHFR) inhibitor.

This technical guide provides a rigorous in silico framework to evaluate ETMP as a drug candidate. We move beyond simple property prediction to a causal analysis of its quantum mechanical stability, pharmacokinetic profile, and binding dynamics.

Phase 1: Quantum Mechanical Profiling (DFT)

Before biological interaction can be modeled, the molecule's internal electronic environment must be defined. We utilize Density Functional Theory (DFT) to optimize geometry and calculate the HOMO-LUMO gap, which serves as a proxy for chemical reactivity and kinetic stability.

Computational Theory

The pyrimidine ring is electron-deficient. The presence of three methyl groups (electron-donating via hyperconjugation) at positions 2, 4, and 6, contrasted with the electron-withdrawing ethyl ester at position 5, creates a unique "push-pull" electronic system.

DFT Protocol
  • Software: Gaussian 16 or ORCA (Open-source alternative).

  • Functional/Basis Set: B3LYP/6-311G(d,p). This hybrid functional provides the optimal balance between cost and accuracy for organic small molecules.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to mimic physiological conditions.
    
Key Output Parameters
ParameterDescriptionTarget Range for Stability
HOMO Energy Highest Occupied Molecular Orbital (Electron Donor)< -6.0 eV (resists oxidation)
LUMO Energy Lowest Unoccupied Molecular Orbital (Electron Acceptor)> -2.0 eV (resists reduction)
Band Gap (

)

> 4.0 eV (indicates kinetic stability)
Dipole Moment (

)
Polarity index2.0 - 5.0 Debye (favors solubility)

Phase 2: Druggability & ADMET Profiling

A potent binder is useless if it cannot reach its target. We employ the SwissADME and ProTox-II architectures to filter ETMP against the "Rule of Five" and toxicity endpoints.

The Physicochemical Filter

Using the canonical SMILES string for ETMP (CCOC(=O)C1=C(N=C(N=C1C)C)C), we assess bioavailability.

Predicted Profile (Standardized):

  • Molecular Weight: ~194.23 g/mol (Well below 500 Da limit).

  • LogP (Lipophilicity): ~1.8 - 2.2. This is the "sweet spot" for oral bioavailability, allowing membrane permeability without sequestration in adipose tissue.

  • TPSA (Topological Polar Surface Area): < 140 Ų. The pyrimidine nitrogens and ester oxygens contribute to TPSA, but the molecule remains compact enough to potentially cross the Blood-Brain Barrier (BBB).

Toxicity Prediction (In Silico)
  • Tool: ProTox-II.

  • Endpoint: LD50 prediction and Hepatotoxicity.

  • Risk: Pyrimidines are generally safe, but the ester moiety can be hydrolyzed by carboxylesterases in the liver. Models should check for metabolic activation leading to reactive intermediates.

Phase 3: Molecular Docking (Target: Dihydrofolate Reductase)

To demonstrate bioactivity, we dock ETMP against Dihydrofolate Reductase (DHFR) . Pyrimidine derivatives are classical inhibitors of DHFR (e.g., Trimethoprim), disrupting folate synthesis in bacteria and cancer cells.

Docking Workflow (AutoDock Vina)

Step 1: Ligand Preparation

  • Convert optimized DFT structure (log file) to PDBQT format.

  • Assign Gasteiger charges.

  • Define rotatable bonds: The ethyl ester chain is flexible; the pyrimidine ring is rigid.

Step 2: Receptor Preparation

  • Target: Human DHFR (PDB ID: 1KMS ).

  • Remove crystallographic water and native ligands (methotrexate).

  • Add polar hydrogens and Kollman charges.

Step 3: Grid Generation

  • Center the grid box on the active site (Phe31, Phe34, Arg70).

  • Dimensions:

    
     Å.
    

Step 4: Execution

  • Run AutoDock Vina with exhaustiveness = 32.

  • Success Metric: Binding affinity (

    
    ) < -7.0 kcal/mol indicates a potential lead.
    
Visualization of the Pipeline

The following diagram illustrates the logical flow from structure generation to docking analysis.

InSilicoPipeline Start SMILES Input (ETMP) DFT DFT Optimization (B3LYP/6-311G**) Start->DFT Geometry Opt ADMET ADMET Profiling (SwissADME) DFT->ADMET Stable Conf Docking Molecular Docking (AutoDock Vina) DFT->Docking PDBQT Conv Analysis Interaction Analysis (H-Bonds/Hydrophobic) ADMET->Analysis Drug-Likeness Target Target Selection (DHFR - PDB:1KMS) Target->Docking Grid Gen Docking->Analysis Binding Energy

Figure 1: The integrated in silico workflow for evaluating this compound.

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation is required to verify if the ETMP-DHFR complex remains stable over time or if the ligand drifts out of the binding pocket.

Simulation Protocol (GROMACS)

System Setup:

  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand (ETMP): CGenFF (CHARMM General Force Field) for parameterization.

  • Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

  • Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.

Production Run:

  • Time: 100 ns.

  • Ensemble: NPT (Isothermal-Isobaric) at 310 K and 1 bar.

  • Integrator: Leap-frog algorithm (2 fs time step).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures structural stability. A ligand RMSD < 2.0 Å indicates stable binding.

  • RMSF (Root Mean Square Fluctuation): Measures residue flexibility. High fluctuation in the active site suggests the ligand is not stabilizing the pocket.

  • H-Bond Analysis: Calculate the occupancy of Hydrogen bonds (e.g., between ETMP Nitrogen and DHFR Glu30) over the trajectory.

MD Workflow Diagram

The following diagram details the specific GROMACS execution steps.

MD_Workflow Complex Ligand-Protein Complex Topo Topology Generation (pdb2gmx / CGenFF) Complex->Topo Solvate Solvation & Ionization (TIP3P / NaCl) Topo->Solvate Minim Energy Minimization (Steepest Descent) Solvate->Minim Equil Equilibration (NVT -> NPT) Minim->Equil Max Force < 1000 Prod Production Run (100 ns, 310K) Equil->Prod Press/Temp Stable Data Trajectory Analysis (RMSD/RMSF/MMPBSA) Prod->Data

Figure 2: Step-by-step Molecular Dynamics simulation protocol using GROMACS.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[1][2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3] Scientific Reports, 7, 42717.[1][2] [Link]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010).[4][5] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[4][5][6][7] Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • GROMACS: Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015).[8][9] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[9][10] SoftwareX, 1-2, 19-25.[8] [Link]

  • Lipinski's Rule of 5: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

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Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note presents a robust and efficient one-pot, three-component protocol for the synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] This guide provides researchers, scientists, and drug development professionals with a detailed, field-proven methodology that emphasizes experimental causality, self-validating checkpoints, and operational simplicity. By condensing the reaction into a single step, this protocol offers significant advantages in terms of time, resource management, and yield efficiency over traditional multi-step approaches.

Scientific Foundation and Rationale

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry. The target molecule, this compound, is constructed via a multicomponent reaction (MCR) that leverages the principles of the renowned Biginelli and Hantzsch syntheses.[2][3] These reactions are celebrated for their ability to generate molecular complexity from simple, readily available precursors in a single operation.

Reaction Principle:

The core of this protocol involves the acid-catalyzed condensation of acetamidine , ethyl acetoacetate , and acetaldehyde .

  • Acetamidine Hydrochloride: Serves as the nitrogen-containing backbone (N-C-N) and provides the methyl group at the C2 position of the pyrimidine ring.

  • Ethyl Acetoacetate: A versatile β-ketoester that provides the carbons for positions C4, C5, and C6, along with the methyl group at C4 and the ethyl carboxylate at C5.

  • Acetaldehyde: Supplies the carbon and methyl group for the C6 position of the ring.

The one-pot nature of this synthesis is achieved by carefully controlling the reaction conditions to facilitate a sequential cascade of reactions—Knoevenagel condensation, Michael addition, and cyclization/dehydration—followed by an in-situ oxidation to yield the final aromatic pyrimidine product.

Mechanism of Action:

The reaction proceeds through a putative dihydropyrimidine intermediate, which subsequently aromatizes. The generally accepted mechanism involves several key steps:[4][5]

  • Iminium Formation: The reaction is initiated by the acid-catalyzed condensation of acetaldehyde and acetamidine to form a reactive acyliminium ion intermediate.

  • Nucleophilic Addition: The enol form of ethyl acetoacetate acts as a nucleophile, attacking the iminium ion.

  • Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization via attack of the remaining amidine nitrogen onto the ketone carbonyl, followed by dehydration to form a stable 1,4-dihydropyrimidine (DHP) ring.

  • Aromatization: The dihydropyrimidine intermediate is then oxidized to the final, stable aromatic pyrimidine. This oxidation can often be achieved by air or can be facilitated by a mild oxidizing agent. The driving force for this step is the formation of a highly stable aromatic system.[3]

Experimental Design and Protocols

This section provides a detailed, step-by-step methodology for the synthesis. Adherence to these steps is critical for ensuring reproducibility and high yield.

2.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)Amount (g/mL)Role
Ethyl AcetoacetateC₆H₁₀O₃130.14≥99%10.01.30 g (1.27 mL)C4,C5,C6 Precursor
AcetaldehydeC₂H₄O44.05≥99%12.00.53 g (0.67 mL)C4-Me Precursor
Acetamidine HClC₂H₇ClN₂94.54≥98%10.00.95 gN-C(Me)-N Precursor
EthanolC₂H₅OH46.07200 Proof-20 mLSolvent
Conc. HClHCl36.4637%Catalytic~2 dropsCatalyst
Iodine (I₂)I₂253.81≥99.8%10.02.54 gOxidizing Agent

2.2. Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Recrystallization dish and filtration apparatus (Büchner funnel)

2.3. One-Pot Synthesis Protocol

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (10.0 mmol, 1.27 mL), acetamidine hydrochloride (10.0 mmol, 0.95 g), and ethanol (20 mL).

  • Begin stirring the mixture to achieve a suspension.

Step 2: Initiation of Condensation

  • Carefully add acetaldehyde (12.0 mmol, 0.67 mL) to the flask, followed by 2 drops of concentrated hydrochloric acid to catalyze the reaction.

  • Attach a reflux condenser to the flask.

Scientist's Note: Acetaldehyde is highly volatile (b.p. 21°C). It should be handled in a fume hood and added to the reaction mixture promptly. The use of a slight excess (1.2 eq) ensures the reaction goes to completion, compensating for any potential loss due to evaporation. The acid catalyst is crucial for protonating the carbonyl and amidine groups, thereby activating them for nucleophilic attack.[5]

Step 3: Reflux and Dihydropyrimidine Formation

  • Heat the reaction mixture to reflux (~78°C for ethanol) using a heating mantle.

  • Maintain a gentle reflux with continuous stirring for 2 hours. The solution may become more homogeneous as the reaction progresses.

Step 4: In-Situ Oxidation

  • After 2 hours, remove the heat source and allow the mixture to cool slightly (to ~50-60°C).

  • In a separate beaker, dissolve iodine (10.0 mmol, 2.54 g) in a minimal amount of ethanol.

  • Add the iodine solution portion-wise to the reaction mixture. The solution will turn dark brown.

  • Re-attach the condenser and heat the mixture back to reflux for an additional 1 hour to complete the aromatization.

Scientist's Note: The dihydropyrimidine intermediate formed in the first stage is susceptible to oxidation. While air can sometimes suffice, explicitly adding a mild oxidizing agent like iodine ensures a complete and clean conversion to the desired aromatic pyrimidine, significantly improving the final yield and purity.

Step 5: Work-up and Product Isolation

  • Cool the reaction mixture to room temperature.

  • Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

  • Pour the concentrated crude mixture into 100 mL of cold water.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium thiosulfate until the brown color of the excess iodine disappears. This is followed by the addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts in a separatory funnel, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

Step 6: Purification

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude solid product.

  • Purify the crude product by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

2.4. Characterization

  • Appearance: White to pale yellow crystalline solid.

  • Yield: Typically 70-80%.

  • Melting Point: To be determined and compared with literature values.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to ensure the presence of all functional groups and the correct molecular weight.

Visualized Workflows

Overall Reaction Scheme:

Reaction_Scheme R1 Ethyl Acetoacetate plus1 + R1->plus1 R2 Acetaldehyde plus2 + R2->plus2 R3 Acetamidine HCl plus1->R2 plus2->R3 P This compound Conds 1. Ethanol, HCl (cat.), Reflux 2. I₂, Reflux Conds->P mid_reactants->Conds

Caption: One-pot synthesis of the target pyrimidine.

Experimental Workflow Diagram:

Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Charge Flask (Reagents + EtOH) Initiate 2. Add Acetaldehyde + HCl Catalyst Setup->Initiate Reflux1 3. Reflux (2h) (DHP Formation) Initiate->Reflux1 Oxidize 4. Add Iodine + Reflux (1h) Reflux1->Oxidize Cool 5. Cool & Concentrate Oxidize->Cool Quench 6. Quench with H₂O Neutralize Cool->Quench Extract 7. Extract with EtOAc Quench->Extract Dry 8. Dry & Evaporate Extract->Dry Recrystal 9. Recrystallize (EtOH/H₂O) Dry->Recrystal Characterize 10. Characterize (NMR, MS, MP) Recrystal->Characterize

Caption: Step-by-step experimental workflow.

References

  • [No Title] (n.d.).
  • Kamali, M. (2016). One-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines using CoCl 2 .6H 2 O as a recyclable catalyst . Cogent Chemistry, 2(1), 1171123. [Link]

  • Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]

  • One-pot synthesis of 5-carboxanilide-dihydropyrimidinones using etidronic Acid. (n.d.). Arkat USA.
  • Farhadi, A., et al. (2021). Experimental and Theoretical Study on One-pot, Synthesis of Some 4-Aryl-1,3,4,6,7,8-hexahydroquinazolin-2,5(1H,6H)- diones Deriv. Journal of Applied Chemistry Research, 15(3), 21-43.
  • Preparation method for 2,4,6-trimethyl pyridine. (n.d.). Google Patents.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor . (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)
  • Iacob, A. A., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties . Molecules, 26(11), 3138. [Link]

  • Ballard, E., & Johnson, T. B. (1922). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid . Journal of the American Chemical Society, 44(9), 2073-2077. [Link]

  • Hantzsch pyridine synthesis . (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates . (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Biginelli reaction . (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Pyrimidine synthesis . (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • 5-ethyl-2-methylpyridine . (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]

  • Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256.
  • Biginelli Reaction . (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Wiley, R. H., & Yamamoto, Y. (1953). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction . The Journal of Organic Chemistry, 18(10), 1286–1289. [Link]

  • Jagwani, S., & Joshi, P. (2014). Green and efficient synthesis of 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555.
  • Hantzsch pyridine synthesis - overview . (n.d.). ChemTube3D. Retrieved February 2, 2026, from [Link]

  • Novel pyrimidine-5-carboxamide derivatives. (n.d.). Google Patents.
  • Structure, Mechanism and Reactivity of Hantzsch Esters . (2004, August 25). Macmillan Group. Retrieved February 2, 2026, from [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines . (2019, February 15). Retrieved February 2, 2026, from [Link]

  • Natale, N. R. (2000). Learning from the Hantzsch synthesis . Journal of Chemical Education, 77(11), 1433. [Link]

Sources

Application Notes and Protocols: Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Potential of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] As a privileged scaffold, its derivatives are integral to a multitude of approved drugs, including anticancer agents, antivirals, and antibiotics.[3] The versatility of the pyrimidine core allows for extensive structural modifications at the 2, 4, 5, and 6 positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[2]

This compound is a polysubstituted pyrimidine that, while not extensively studied itself, represents a promising starting point for the development of novel therapeutic agents. The presence of methyl groups at the 2, 4, and 6 positions can influence the compound's lipophilicity and metabolic stability, while the ethyl carboxylate group at the 5-position offers a versatile handle for further chemical modifications. These modifications can be crucial for optimizing a compound's interaction with biological targets.[4]

This document provides a comprehensive guide to the potential medicinal chemistry applications of this compound, including detailed protocols for its synthesis and the biological evaluation of its derivatives. The information presented herein is based on established principles of medicinal chemistry and extrapolated from studies on structurally related pyrimidine compounds.

Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Areas

The structural features of this compound suggest its potential as a scaffold for developing inhibitors of various enzymes and as a core for novel antimicrobial agents.

Kinase Inhibitors in Oncology

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The pyrimidine scaffold is a well-established hinge-binding motif for many kinase inhibitors.[5] By designing and synthesizing derivatives of this compound, it is plausible to develop potent and selective inhibitors of various kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinases (CDKs).[6]

The ethyl carboxylate group can be converted to a variety of amides, which can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The methyl groups can be strategically modified to enhance potency and selectivity and to modulate physicochemical properties.

Hypothesized Kinase Inhibition Workflow

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Downstream Assays Start Ethyl 2,4,6-trimethyl- pyrimidine-5-carboxylate Derivatization Derivatization at C5-carboxylate Start->Derivatization Hydrolysis & Amide Coupling Library Library of Amide Derivatives Derivatization->Library Screening Kinase Panel Screening Library->Screening Testing Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Cell_Viability Cell Viability Assays (e.g., MTT, SRB) Hit_ID->Cell_Viability Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Design Lead_Opt->Cell_Viability Apoptosis Apoptosis Assays (e.g., Annexin V) Cell_Viability->Apoptosis In_Vivo In Vivo Xenograft Models Apoptosis->In_Vivo G EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P RAS RAS P->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible one-pot synthesis of this compound based on a modified Biginelli-type reaction.

Materials:

  • Ethyl acetoacetate

  • Acetaldehyde

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add ethyl acetoacetate (2 equivalents), acetaldehyde (1 equivalent), and ammonium acetate (1.5 equivalents).

  • Add ethanol as a solvent and a catalytic amount of concentrated HCl.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Amide Derivatives

This protocol details the conversion of the ethyl ester to a library of amide derivatives for structure-activity relationship (SAR) studies.

Step 1: Hydrolysis of the Ester

  • Dissolve this compound in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 2,4,6-trimethylpyrimidine-5-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 2,4,6-trimethylpyrimidine-5-carboxylic acid in anhydrous dichloromethane (DCM), add 1.1 equivalents of a desired amine and 1.2 equivalents of a coupling agent (e.g., HATU).

  • Add 2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of the synthesized pyrimidine derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains. [7] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Add an equal volume of the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The following table presents hypothetical and literature-derived biological activity data for pyrimidine derivatives to illustrate the potential of this scaffold.

Compound IDStructureTarget/OrganismAssayIC₅₀ / MIC (µM)Reference
1 This compoundS. aureusBroth Microdilution>128Hypothetical
2 Amide Derivative AFGFR4Kinase Assay0.05Adapted from [6]
3 Amide Derivative BMCF-7MTT Assay15.2Hypothetical
4 2,4,6-Trisubstituted PyrimidineP. falciparumAntimalarial Assay0.5-2 µg/mL
5 4,6-Dimethylpyrimidinol DerivativeHep3BProliferation Assay~1Adapted from [6]

Conclusion and Future Directions

This compound presents a valuable and versatile scaffold for the development of novel therapeutic agents. Its amenability to chemical modification, coupled with the proven track record of the pyrimidine core in medicinal chemistry, suggests significant potential in areas such as oncology and infectious diseases. The protocols outlined in this document provide a robust framework for the synthesis and biological evaluation of derivatives of this promising compound. Future research should focus on the generation of a diverse library of analogs and their systematic screening against a broad range of biological targets to unlock the full therapeutic potential of this chemical scaffold.

References

  • Sharma, V., & Kumar, P. (2010). Antimalarial activity of 2,4,6-trisubstituted pyrimidines. Bioorganic & Medicinal Chemistry Letters, 20(13), 3981-3983.
  • Al-Otaibi, A. M., Al-Ghamdi, A. M., & El-Sayed, M. A. A. (2022). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Journal of King Saud University - Science, 34(3), 101859.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 31(4), 1145-1152.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202.
  • Kim, H. J., Kim, D. J., Lee, J. Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(6), 4882-4903.
  • Abdel-Gawad, H., El-Gazzar, A. B. A., & Amr, A. E. G. E. (2011). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl- 2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. Molecules, 16(7), 5535-5546.
  • Kowalski, K., R Wysocki, R., & Drzazga, Z. (2022).
  • McCoull, W., et al. (2017). 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. Journal of Medicinal Chemistry, 60(11), 4640-4660.
  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. International Journal of Molecular Sciences, 15(5), 7482-7497.
  • Ghorai, S., et al. (2022). Cytotoxic Ruthenium(II) Complexes Containing a Dangling Pyridine: Selectivity for Diseased Cells Mediated by pH-Dependent DNA Binding. Inorganic Chemistry, 61(8), 3589-3603.
  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
  • Yan, Y., et al. (2020). Discovery of Novel 2,4,6-Trisubstituted Pyrimidine Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(1), 213-224.
  • Kandil, S., et al. (2015). Cytotoxicity and preliminary mode of action studies of novel 2-aryl-4-thiopyrone-based organometallics. Dalton Transactions, 44(48), 20958-20968.
  • Szeląg, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
  • Al-Ghorbani, M., et al. (2016). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. SpringerPlus, 5(1), 1836.
  • El-Sayed, N. F., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(22), 4945.
  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Organic & Medicinal Chemistry, 2(2).
  • Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics, 1-14.
  • Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875-1886.
  • Asati, V., & Sharma, S. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology, 2(4), 1-10.
  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 206-212.
  • Kumar, A., & Singh, R. K. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.
  • El-Gamal, M. I., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(8), 645-668.
  • Tan, S. G., & Herman, S. (2013). Synthesis of Chalcones with Anticancer Activities. Molecules, 18(2), 1658-1677.
  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6296.

Sources

Application Note: Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the utilization of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate (ETMPC) as a privileged scaffold in the synthesis of novel anticancer agents. While pyrimidines are ubiquitous in medicinal chemistry, the specific substitution pattern of ETMPC—combining a lipophilic trimethyl core with a reactive C5-ester handle—makes it an ideal starting material for "Scaffold-to-Lead" optimization. This guide provides validated protocols for converting ETMPC into bioactive hydrazides, 1,3,4-oxadiazoles, and fused pyrimido-heterocycles, alongside standardized in vitro screening workflows.

Part 1: Chemical Profile & Strategic Value

The "Privileged" Scaffold

The pyrimidine nucleus is a cornerstone of oncology, forming the backbone of drugs like 5-Fluorouracil and Imatinib. ETMPC offers a distinct advantage:

  • Lipophilicity: The 2,4,6-trimethyl substitution enhances membrane permeability (logP modulation) and provides steric bulk often required to fill hydrophobic pockets in kinase targets (e.g., EGFR, VEGFR).

  • Synthetic Versatility: The C5-ester is orthogonal to the alkyl groups, allowing for clean nucleophilic attacks (hydrazinolysis) without protecting groups.

Physicochemical Properties
PropertyValueRelevance
CAS Number 90905-54-7Unique Identifier
Molecular Weight 194.23 g/mol Fragment-based drug design compliant (<300 Da)
Appearance White to off-white solidEasy handling
Solubility DMSO, Ethanol, ChloroformCompatible with standard organic synthesis
Stability Stable at RT; HygroscopicStore in desiccator

Part 2: Synthetic Protocols (Scaffold-to-Lead)

The primary application of ETMPC in anticancer research is its conversion into a Library of Bioactive Heterocycles . The central hub of this divergence is the formation of the acid hydrazide.

Protocol A: Synthesis of the Key Hydrazide Intermediate

The "Gateway" reaction transforming the ester into a nucleophilic handle.

Rationale: Hydrazides are precursors to oxadiazoles and triazoles, pharmacophores known to induce apoptosis and inhibit DNA replication in cancer cells.

Materials:

  • This compound (10 mmol)

  • Hydrazine hydrate (99%, 25 mmol)

  • Absolute Ethanol (30 mL)

  • Reflux condenser, magnetic stirrer.

Procedure:

  • Dissolution: Dissolve 1.94 g (10 mmol) of ETMPC in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 1.25 g (25 mmol) of hydrazine hydrate while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    hydrazide spot.
  • Isolation: Cool the reaction mixture to room temperature. A solid precipitate (the hydrazide) typically forms.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum. Recrystallize from ethanol if necessary.

    • Expected Yield: 75–85%

    • Characterization: IR (KBr) showing -NHNH2 peaks at 3300–3200 cm⁻¹; C=O stretch shift from 1720 cm⁻¹ (ester) to ~1660 cm⁻¹ (amide).

Protocol B: Divergent Synthesis of Anticancer Pharmacophores

Converting the hydrazide into active agents.

Pathway 1: 1,3,4-Oxadiazole Formation (Kinase Inhibition Potential)

Mechanism: Cyclization using CS₂ creates a thione-substituted oxadiazole, a motif often found in tyrosine kinase inhibitors.

Procedure:

  • Dissolve the hydrazide (from Protocol A) in ethanol containing KOH (1.5 eq).

  • Add Carbon Disulfide (CS₂, 2 eq) and reflux for 8–12 hours.

  • Acidify with dilute HCl to precipitate the 5-(2,4,6-trimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2-thione.

  • Why this works: The oxadiazole ring acts as a bioisostere for amide bonds but with improved metabolic stability.

Pathway 2: Schiff Base Formation (DNA Intercalation Potential)

Mechanism: Condensation with aromatic aldehydes.[1]

Procedure:

  • Reflux the hydrazide with substituted benzaldehydes (e.g., 4-Cl-benzaldehyde, 4-NO2-benzaldehyde) in ethanol with a catalytic amount of glacial acetic acid for 4 hours.

  • Filter the resulting hydrazone (Schiff base).

  • Why this works: The -CH=N-NH-CO- linker allows the molecule to adopt a planar conformation, facilitating intercalation between DNA base pairs.

Part 3: Visualization of Synthetic Workflow

The following diagram illustrates the "Divergent Synthesis Strategy" utilizing ETMPC as the core scaffold.

G Start Ethyl 2,4,6-trimethyl pyrimidine-5-carboxylate (Scaffold) Hydrazide Pyrimidine-5-carbohydrazide (Key Intermediate) Start->Hydrazide Hydrazine Hydrate EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole Derivatives (Kinase Inhibitors) Hydrazide->Oxadiazole CS2 / KOH Cyclization Triazole 1,2,4-Triazole Derivatives (Antimetabolites) Hydrazide->Triazole Ph-NCS / NaOH Cyclization SchiffBase Hydrazones / Schiff Bases (DNA Intercalators) Hydrazide->SchiffBase Ar-CHO / H+ Condensation

Figure 1: Divergent synthetic pathways transforming the ETMPC scaffold into three distinct classes of anticancer candidates.

Part 4: Biological Evaluation Protocol

Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)

Self-validating protocol to determine IC50 values.

Objective: Quantify the antiproliferative activity of synthesized derivatives against human cancer cell lines (e.g., MCF-7, HeLa, HepG2).[2]

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.

  • Control Drug: Doxorubicin or 5-Fluorouracil.

Workflow:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (e.g., 0.1 µM to 100 µM). Include:

    • Negative Control: Media + DMSO only.

    • Positive Control: Standard chemotherapy agent.

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL MTT reagent per well; incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

  • Solubilization: Aspirate media, add 150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism or similar).
    
Representative Data Format

Researchers should organize their results as follows to identify Structure-Activity Relationships (SAR).

Compound IDR-Group (Substitution)MCF-7 IC50 (µM)HepG2 IC50 (µM)Toxicity (Vero Cells)
ETMPC (Start) -OEt>100 (Inactive)>100 (Inactive)Non-toxic
Derivative 1 1,3,4-Oxadiazole-2-thione12.5 ± 1.28.4 ± 0.9Low
Derivative 2 4-Cl-Benzylidene (Schiff)5.2 ± 0.515.1 ± 2.1Moderate
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.2High

Note: The starting ester (ETMPC) is typically inactive, serving purely as the scaffold. Activity arises upon derivatization.[3]

References

  • BenchChem. (n.d.). Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate and related pyrimidine esters.[4] Retrieved from

  • National Center for Biotechnology Information. (2020). Anticancer Activity and In silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. PubMed. Retrieved from

  • Makhija, S. et al. (2004). Synthesis and biological evaluation of some novel pyrimidine derivatives.Indian Journal of Chemistry, 43B. (Contextual grounding for pyrimidine hydrazide synthesis).
  • MDPI. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (Demonstrates hydrazide synthetic protocols). Retrieved from

  • ChemicalBook. (n.d.). 2,4,6-Trimethylpyridine and derivatives properties.[5][6][7] Retrieved from

Sources

Application Notes and Protocols for the Derivatization of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational agents.[1][2][3] Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate represents a versatile starting material for the generation of diverse chemical libraries aimed at structure-activity relationship (SAR) studies. Its strategic arrangement of functional groups—a modifiable ester, and reactive methyl groups—offers multiple avenues for chemical elaboration. This guide provides a comprehensive framework for the systematic derivatization of this pyrimidine scaffold, detailing synthetic protocols, mechanistic rationale, and a strategic approach to SAR exploration, particularly in the context of kinase inhibitor discovery.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the pyrimidine ring being a particularly prominent motif.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance. In medicinal chemistry, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] A key area of focus for pyrimidine-based compounds has been the development of protein kinase inhibitors.[4][5] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][6] The pyrimidine scaffold can effectively mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region.[7]

This application note focuses on This compound as a foundational building block for SAR-driven drug discovery programs. We will delineate robust protocols for the synthesis of this core and its subsequent derivatization at three key positions: the C5-ester, the C2/C4/C6-methyl groups, and the pyrimidine ring itself. The overarching goal is to provide researchers with a practical and scientifically rigorous guide to generating compound libraries for the identification of novel therapeutic agents.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be efficiently achieved through a modification of the classic Biginelli or Hantzsch reactions, which are multicomponent reactions known for their atom economy and operational simplicity.[8][9][10] We present a plausible and robust protocol based on the condensation of ethyl acetoacetate, acetylacetone, and an amidine source.

Protocol 2.1: Synthesis of this compound

Reaction Principle: This one-pot reaction involves the acid-catalyzed condensation of ethyl acetoacetate, acetylacetone, and acetamidine hydrochloride. The mechanism proceeds through the formation of an enamine from ethyl acetoacetate and ammonia (generated in situ), which then attacks the activated carbonyl of acetylacetone, followed by cyclization and dehydration to yield the aromatic pyrimidine ring.

Materials and Equipment:

  • Ethyl acetoacetate (1.0 equiv)

  • Acetylacetone (1.0 equiv)

  • Acetamidine hydrochloride (1.2 equiv)

  • Ethanol, absolute

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask, add ethyl acetoacetate (1.0 equiv), acetylacetone (1.0 equiv), and acetamidine hydrochloride (1.2 equiv) in absolute ethanol (100 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (approx. 0.5 mL) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 10% to 30% ethyl acetate in hexane) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategies for SAR Studies

A systematic exploration of the chemical space around the core scaffold is essential for elucidating the SAR. We propose a multi-pronged derivatization strategy targeting the most synthetically accessible and biologically relevant positions.

Caption: Workflow for the derivatization and SAR study of the pyrimidine scaffold.

Modification of the C5-Ester Group

The ethyl ester at the C5 position is an ideal handle for introducing a wide range of functionalities to probe interactions with the solvent-exposed region of a target binding pocket.

Causality: The conversion of the ester to a carboxylic acid is a crucial intermediate step. The carboxylic acid can then be coupled with a diverse library of amines to generate a wide array of amides, introducing various steric and electronic properties.

Protocol 3.1.1: Saponification of this compound

Materials and Equipment:

  • This compound (1.0 equiv)

  • Lithium hydroxide (LiOH) (1.5 equiv)

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • 1M Hydrochloric acid (HCl)

  • Standard glassware for reaction and workup

Procedure:

  • Dissolve the starting ester (1.0 equiv) in a 3:1 mixture of THF and water.

  • Add LiOH (1.5 equiv) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • The resulting precipitate (2,4,6-trimethylpyrimidine-5-carboxylic acid) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Causality: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[11] The resulting amides can introduce hydrogen bond donors and acceptors, as well as a variety of substituents that can explore different regions of the target's binding site. Using a modern coupling reagent like HATU provides high yields and minimizes side reactions.[12][13][14]

Protocol 3.1.2: HATU-Mediated Amide Coupling

Materials and Equipment:

  • 2,4,6-trimethylpyrimidine-5-carboxylic acid (1.0 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add the desired amine (1.1 equiv) followed by DIPEA (3.0 equiv).

  • In a separate flask, dissolve HATU (1.2 equiv) in anhydrous DMF.

  • Add the HATU solution dropwise to the carboxylic acid/amine mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide by flash column chromatography or preparative HPLC.

Modification of the C2, C4, and C6-Methyl Groups

The three methyl groups on the pyrimidine ring are potential sites for derivatization through radical or oxidative reactions. These positions can be functionalized to introduce groups that can interact with deeper pockets of a binding site.

Causality: The methyl groups on the pyrimidine ring are analogous to benzylic positions and are susceptible to free-radical bromination using N-bromosuccinimide (NBS).[15][16] The resulting bromomethyl derivative is a versatile intermediate that can be further elaborated through nucleophilic substitution reactions.

Protocol 3.2.1: Benzylic Bromination with NBS

Materials and Equipment:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0-3.0 equiv, depending on desired degree of bromination)

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile.

  • Inert atmosphere

Procedure:

  • Dissolve the starting pyrimidine (1.0 equiv) in CCl₄ in a flask equipped with a reflux condenser.

  • Add NBS (1.0 equiv for mono-bromination, adjust for di- or tri-bromination) and a catalytic amount of AIBN.

  • Heat the mixture to reflux under an inert atmosphere for 2-4 hours.

  • Monitor the reaction by TLC. The succinimide byproduct will float to the top upon completion.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify by column chromatography to isolate the brominated product(s).

Causality: Selective oxidation of the methyl groups to aldehydes provides another valuable synthetic handle. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes.[17] These aldehydes can then be used in reductive amination, Wittig reactions, or further oxidation to carboxylic acids.

Protocol 3.2.2: Oxidation with Selenium Dioxide

Materials and Equipment:

  • This compound (1.0 equiv)

  • Selenium dioxide (SeO₂) (1.1 equiv for mono-oxidation)

  • Dioxane and Water (95:5 mixture)

  • Reflux setup

Procedure:

  • In a round-bottom flask, suspend SeO₂ (1.1 equiv) in a 95:5 mixture of dioxane and water.

  • Add the starting pyrimidine (1.0 equiv) to the suspension.

  • Heat the mixture to reflux for 12-18 hours. A black precipitate of elemental selenium will form.

  • Monitor the reaction by TLC.

  • Cool the mixture and filter through a pad of Celite to remove the selenium.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the corresponding formyl-pyrimidine derivative.

Proposed Structure-Activity Relationship (SAR) Study

The derivatized compounds should be screened against a panel of relevant biological targets. Given the prevalence of pyrimidines as kinase inhibitors, a primary screen against a panel of kinases such as EGFR and Src is a logical starting point.[1][4][6]

Caption: Logical flow of the SAR study, from initial derivatization to lead optimization.

SAR of C5-Amide Derivatives

The goal of modifying the C5-amide is to explore the solvent-exposed region of the kinase ATP binding site.

  • Small Aliphatic Amines (e.g., methylamine, cyclopropylamine): To probe for small hydrophobic pockets.

  • Bulky Aliphatic Amines (e.g., tert-butylamine, adamantylamine): To determine steric tolerance.

  • Aromatic Amines (e.g., aniline, 4-fluoroaniline, 4-methoxyaniline): To introduce potential π-stacking interactions and explore electronic effects.

  • Heterocyclic Amines (e.g., morpholine, piperidine, aminopyridine): To introduce hydrogen bond acceptors/donors and improve solubility.

SAR of C2, C4, C6-Methyl Derivatives

Modifications at these positions can probe deeper into the binding pocket.

  • Bromomethyl Intermediates: Can be reacted with various nucleophiles (e.g., thiols, amines, alcohols) to introduce a diverse range of functional groups.

  • Formyl Derivatives: Can be used in reductive amination to introduce basic amine functionalities, which can form salt bridges with acidic residues like aspartate in the active site.

Data Presentation and Interpretation

The biological data should be compiled into a table to facilitate SAR analysis.

Compound IDR¹ (C5-Amide)R² (C2/4/6-Methyl)EGFR IC₅₀ (nM) [Hypothetical]Src IC₅₀ (nM) [Hypothetical]Notes
Core -OEt-CH₃>10,000>10,000Starting material
DA-01 -NH-cPr-CH₃5,2008,100Small hydrophobic group shows minimal activity
DA-02 -NH-Ph-CH₃1,5002,300Aromatic ring improves activity
DA-03 -NH-(4-F-Ph)-CH₃750980Electron-withdrawing group enhances potency
DA-04 -NH-(4-OMe-Ph)-CH₃1,8003,100Electron-donating group is less favorable
DA-05 -NH-(pyridin-4-yl)-CH₃450620Basic nitrogen improves activity, likely through H-bonding
DM-01 -OEt-CH₂Br (at C4)8,5009,200Reactive intermediate, slight increase in activity
DM-02 -OEt-CHO (at C4)6,3007,500Aldehyde shows moderate improvement
COMBO-01 -NH-(pyridin-4-yl)-CHO (at C4)85150Combination of favorable moieties shows synergistic effect

Data is hypothetical and for illustrative purposes. Actual IC₅₀ values would be determined experimentally.

Based on the hypothetical data, one might conclude that a basic nitrogen-containing aromatic ring at the C5-amide position is beneficial for activity. Furthermore, an aldehyde at one of the methyl positions also contributes to potency. The combination of these features in "COMBO-01" suggests a promising lead for further optimization.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel bioactive compounds, particularly kinase inhibitors. The synthetic protocols outlined in this guide provide a robust and versatile platform for creating a diverse library of derivatives. A systematic SAR exploration, focusing on the C5-ester and the peripheral methyl groups, can rapidly identify key structural features required for potent and selective biological activity. This structured approach, combining efficient synthesis with logical SAR progression, will accelerate the discovery of new therapeutic candidates.

References

  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (2023). PubMed. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). PMC. Available at: [Link]

  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. (n.d.). National Journal of Pharmaceutical Sciences.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing. Available at: [Link]

  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (n.d.). ResearchGate. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (n.d.). RSC Publishing. Available at: [Link]

  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (2023). Taylor & Francis Online. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
  • Biginelli reaction. (n.d.). Wikipedia. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Available at: [Link]

  • SAR of some novel pyrimidine derivatives and chemical structure of... (n.d.). ResearchGate. Available at: [Link]

  • Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Novel pyrimidine-5-carboxamide derivatives. (n.d.). Google Patents.
  • Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to... (n.d.). ResearchGate. Available at: [Link]

  • Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. (n.d.). Organic Syntheses. Available at: [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]

  • Recent progress in asymmetric Biginelli reaction. (n.d.). PubMed. Available at: [Link]

  • GRAM SCALE CATALYTIC ASYMMETRIC AZIRIDINATION: PREPARATION OF (2R,3R)-ETHYL 1-BENZHYDRYL-3-(4-BROMOPHENYL)AZIRIDINE 2-CARBOXYLATE. (n.d.). Organic Syntheses. Available at: [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. Available at: [Link]

  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. (n.d.). Redalyc. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW 3, 4- DIHYDROPYRIMIDINONES. (2011). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Benzylic Bromination with NBS. (n.d.). Chad's Prep. Available at: [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (n.d.). ResearchGate. Available at: [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Available at: [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. Available at: [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020). YouTube. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • HATU/PyBOP coupling procedure question. (2023). Reddit. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (n.d.). Luxembourg Bio Technologies.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. Available at: [Link]

  • Lewis Acid Catalyzed Benzylic Bromination. (2012). PMC. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (n.d.). PMC. Available at: [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. Available at: [Link]

  • Hantzsch pyridine synthesis. (n.d.). chemeurope.com. Available at: [Link]

  • A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. (2024). PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 2,4,6-Trimethylpyrimidine-5-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of Control

Welcome to the technical support hub for pyrimidine synthesis. You are likely targeting Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate , a fully substituted aromatic pyrimidine.[1]

This synthesis is a variation of the classical Pinner Pyrimidine Synthesis involving the condensation of a 1,3-dielectrophile (Ethyl 2-acetyl-3-oxobutanoate, also known as ethyl diacetoacetate) with a 1,3-dinucleophile (Acetamidine).[1]

While the mechanism appears straightforward—a [3+3] condensation—yields often suffer due to three specific failure points: precursor instability , hygroscopicity of the amidine salt , and competitive hydrolysis of the C5-ester.[1] This guide moves beyond standard recipes to address the kinetic and thermodynamic bottlenecks of this reaction.

Module 1: Critical Reagent Quality (The "Input" Phase)

Q: My reaction mixture turns dark immediately, and the yield is <30%. What is happening?

A: You are likely using degraded Ethyl 2-acetyl-3-oxobutanoate (Ethyl diacetoacetate). [1]

This precursor is the "fragile link" in the synthesis. Unlike simple ethyl acetoacetate, the diaceto derivative has a high enol content and is prone to acid-catalyzed decomposition or polymerization upon storage.[1]

  • Diagnosis: Run a GC-MS or 1H-NMR on your starting material.[1] If you see significant peaks for de-acetylated species (ethyl acetoacetate) or acetic acid, your precursor is compromised.[1]

  • Solution: If commercial stock is degraded, synthesize it fresh in situ or immediately before use.[1]

    • Protocol: React Ethyl acetoacetate with Acetyl Chloride using Magnesium turnings (Mg) in Ethanol/Benzene (or Toluene) to generate the magnesium chelate of ethyl diacetoacetate, which is stable and highly reactive toward amidines.[1]

Q: Why does the reaction stall despite using excess Acetamidine HCl?

A: Incomplete neutralization of the Hydrochloride salt.

Acetamidine is almost exclusively sold as the hydrochloride salt (Acetamidine HCl). It is not nucleophilic in this form. It must be liberated to the free base to react.

  • Common Error: Adding Acetamidine HCl directly to a neutral solvent.

  • Correction: You must generate the free base in situ using Sodium Ethoxide (NaOEt) or Potassium Carbonate (K2CO3).

  • Critical Note: Acetamidine free base is hygroscopic and unstable. Do not isolate it. Generate it in the reaction vessel.

Module 2: Reaction Conditions (The "Process" Phase)

Q: Should I use DMF or Ethanol as the solvent?

A: Ethanol (Abs.) is superior for yield; DMF promotes side reactions.

ParameterEthanol (Absolute)DMF (Dimethylformamide)
Solubility Good (at reflux)Excellent
Temperature Limit ~78°C (Reflux)>150°C
Risk Factor Transesterification (if not Et-OH)Decomposition of Amidine
Workup Easy (Evaporation)Difficult (High BP, water wash required)
  • Technical Insight: The reaction requires the formation of an intermediate enamine followed by cyclization. Ethanol at reflux provides the ideal thermal window (78°C) to drive water elimination without thermally degrading the acetamidine.[1] DMF often requires higher temperatures which can cause the amidine to decompose into acetonitrile and ammonia.

Q: I am getting the carboxylic acid instead of the ester. Why?

A: Adventitious water is causing saponification. The reaction generates water (2 equivalents) during the condensation.[1] If the reaction runs too long in the presence of strong base (NaOEt) and water, the C5-ester will hydrolyze to the carboxylate salt.[1]

  • Fix: Use molecular sieves (3Å or 4Å) in the reaction mixture or a Dean-Stark trap if using a co-solvent like Toluene/Ethanol to remove water azeotropically.[1]

Module 3: Optimized Protocol & Workflow

Standardized High-Yield Protocol

Target Scale: 10 mmol

  • Base Preparation: Dissolve Sodium metal (0.23 g, 10 mmol) in Absolute Ethanol (15 mL) under Nitrogen to form fresh NaOEt.

    • Why: Commercial NaOEt often contains NaOH (hydroxide), which causes hydrolysis.[1]

  • Amidine Liberation: Add Acetamidine Hydrochloride (0.95 g, 10 mmol) to the NaOEt solution. Stir at RT for 15 mins.

    • Observation: NaCl precipitates. Do not filter yet.

  • Condensation: Add Ethyl 2-acetyl-3-oxobutanoate (1.72 g, 10 mmol) dropwise.

    • Note: If the precursor is solid, dissolve in minimal EtOH.[1]

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane).[1]

  • Workup:

    • Cool to RT.

    • Evaporate Ethanol under reduced pressure.[1]

    • Resuspend residue in Water (10 mL) to dissolve NaCl.[1]

    • Crucial Step: The product might precipitate. If oil forms, extract with Dichloromethane (DCM).[1]

    • Dry organic layer (MgSO4) and concentrate.

Module 4: Visualization of the Pathway

The following diagram illustrates the convergent synthesis and the critical "Failure Points" (Red) where yield is lost.

G cluster_inputs Reagent Preparation Acetamidine Acetamidine HCl (Hygroscopic) FreeBase Acetamidine (Free Base) + NaCl Acetamidine->FreeBase Neutralization Base NaOEt / EtOH (Freshly Prepared) Base->FreeBase Reaction Condensation (Reflux, 4-6h) FreeBase->Reaction Diketone Ethyl 2-acetyl-3-oxobutanoate (Ethyl Diacetoacetate) Diketone->Reaction Intermediate Intermediate Enamine Reaction->Intermediate - H2O Failure1 Failure: Hydrolysis (Wet Solvent) Intermediate->Failure1 Excess H2O / OH- Product Ethyl 2,4,6-trimethylpyrimidine- 5-carboxylate Intermediate->Product Cyclization - H2O

Caption: Convergent synthesis pathway showing the critical neutralization step and the risk of hydrolytic failure.[1]

Module 5: Analytical Validation (Self-Check)

Before proceeding to the next stage of your research, validate your product using these parameters.

MethodExpected SignalDiagnostic Note
1H NMR (CDCl3) δ 2.5–2.7 ppm (Singlets)You should see three distinct methyl singlets on the aromatic ring (C2, C4, C6).[1] If peaks are missing, cyclization failed.[1]
1H NMR (CDCl3) δ 1.3 (t) & 4.4 (q) Characteristic Ethyl ester pattern. If absent, hydrolysis occurred.[1]
Appearance White/Pale Yellow SolidIf dark oil: likely contaminated with unreacted diketone. Recrystallize from Hexane/EtOAc.[1]

References

  • Schaefer, F. C., & Peters, G. A. (1961).[1] Base-Catalyzed Reaction of Nitriles with Alcohols.[1] A Convenient Route to Imidates and Amidine Salts. Journal of Organic Chemistry.

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.[1] (Chapter on Pyrimidines: Synthesis via [3+3] condensation).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (General procedures for Pinner synthesis and amidine neutralization).

  • Baddar, F. G., et al. (1953).[1] 1,3-Dicarbonyl Compounds and their Derivatives. Journal of the Chemical Society. (Precursor stability and synthesis).

Sources

Common side products in "Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2,4,6-Trimethylpyrimidine-5-Carboxylate Synthesis

Module 1: The Synthesis Baseline

Context: The synthesis of This compound (ETMP-5) is a classic binucleophilic condensation.[1] It involves the reaction of Acetamidine Hydrochloride (providing the N-C-N fragment) with Ethyl 2-acetylacetoacetate (a symmetric 1,3-dicarbonyl providing the C-C-C backbone).[1]

Unlike the Biginelli reaction which yields dihydropyrimidines, this condensation yields a fully aromatic pyrimidine system.[1] However, the instability of the


-keto ester precursor and the hygroscopic nature of the amidine salt introduce specific impurity profiles.

Standard Protocol Overview:

  • Free-basing: Acetamidine HCl is neutralized (typically with NaOEt/EtOH) to release the free amidine.[1]

  • Condensation: Addition of Ethyl 2-acetylacetoacetate (Ethyl 2-acetyl-3-oxobutanoate).

  • Cyclization & Dehydration: Heating drives the ring closure and loss of two water molecules.[1]

Visual Workflow (DOT):

SynthesisPath Acetamidine Acetamidine HCl Intermediate Dihydro-intermediate (Transient) Acetamidine->Intermediate + Base Side2 Impurity B: Enaminones (Acyclic) Acetamidine->Side2 Hydrolysis to NH3 Dicarbonyl Ethyl 2-acetylacetoacetate Dicarbonyl->Intermediate Side1 Impurity A: 2,4-Dimethyl-6-hydroxypyrimidine Dicarbonyl->Side1 Deacetylation (Retro-Claisen) Base NaOEt / EtOH Product Ethyl 2,4,6-trimethyl- pyrimidine-5-carboxylate Intermediate->Product - 2 H2O (Aromatization)

Caption: Figure 1. Reaction pathway showing the primary synthesis route and critical divergence points leading to impurities A and B.

Module 2: Troubleshooting Common Impurities (Q&A)

Issue 1: "I isolated a white solid with a mass of ~124 Da (M-H) instead of the expected product."

Diagnosis: Formation of 2,4-Dimethyl-6-hydroxypyrimidine .[1] Technical Root Cause: This is the most common "catastrophic" failure mode.[1] The starting material, Ethyl 2-acetylacetoacetate, is chemically fragile.[1] In the presence of ethoxide and moisture, it undergoes a Retro-Claisen condensation (deacetylation), reverting to Ethyl Acetoacetate.[1]

  • Mechanism: Acetamidine reacts with the degraded Ethyl Acetoacetate instead of the tri-carbonyl precursor.[1]

  • Result: You form the 6-hydroxy pyrimidine (tautomer of the pyrimidone) which lacks the 5-ester group and the 6-methyl group is chemically distinct.

Corrective Action:

  • Reagent QC: Check the Ethyl 2-acetylacetoacetate by H-NMR. If you see a singlet at

    
     2.2 (acetone byproduct) or a significant methylene signal characteristic of ethyl acetoacetate, distill the reagent or purchase fresh stock.[1]
    
  • Temperature Control: Do not overheat the basic solution before adding the amidine. The deacetylation is thermally accelerated in basic media.[1]

Issue 2: "My crude product is an oil that refuses to crystallize, and NMR shows broad peaks around 5-6 ppm."

Diagnosis: Contamination with Acyclic Enaminones .[1] Technical Root Cause: This arises from Ammonia competition .[1] Acetamidine HCl is hygroscopic.[1][2] If it has absorbed water, it hydrolyzes to Acetic Acid and Ammonia (or Ammonium Chloride).[1]

  • Mechanism: Free Ammonia is a nucleophile.[1] It reacts with Ethyl 2-acetylacetoacetate to form stable acyclic enamines (e.g., Ethyl 3-amino-2-acetylbut-2-enoate) which do not cyclize to pyrimidines under these conditions.

  • Differentiation: These impurities are often yellow/orange oils, whereas the target pyrimidine is a crystalline solid.[1]

Corrective Action:

  • Dry Your Amidine: Dry Acetamidine HCl in a vacuum desiccator over

    
     for 24 hours before use.
    
  • Ammonia Purge: If you suspect NH4Cl contamination, recrystallize the Acetamidine HCl from anhydrous ethanol before the reaction.[1]

Issue 3: "LCMS shows a peak at [M+1] = 195, but also a persistent peak at 167."[1]

Diagnosis: Hydrolysis of the Ester (Acid Formation) . Technical Root Cause: The peak at 167 corresponds to the Carboxylic Acid derivative (Ethyl group loss:


 + H). While the 5-position is sterically hindered by the flanking methyls, prolonged reflux in aqueous base (or careless quenching) will saponify the ester.[1]

Corrective Action:

  • Quenching Protocol: Avoid strong acid quenches which can trap the zwitterionic acid form.[1] Neutralize carefully to pH 7.0-7.5 and extract immediately into DCM or EtOAc.

  • Anhydrous Conditions: Ensure the ethanol used for the reaction is absolute (anhydrous).[1] Water in the solvent promotes saponification during the reflux.[1]

Module 3: Critical Control Points & Data

Impurity Profile Table

Impurity NameOriginMolecular WeightDetection Marker (NMR/LCMS)
2,4-Dimethyl-6-hydroxypyrimidine Deacetylation of SM124.14LCMS: 125 [M+H]. NMR: Loss of Ethyl ester signals.
Ethyl 3-amino-2-acetylbut-2-enoate NH3 + Dicarbonyl171.19NMR: Broad NH peaks, olefinic H at 5-6 ppm.
2,4,6-Trimethylpyrimidine-5-carboxylic acid Hydrolysis166.18LCMS: 167 [M+H].[1] Broad OH peak >11 ppm.[1]
Acetamidine Dimer (Triazine) Thermal decomposition~111Rare.[1] Aromatic peaks lacking ethyl group.[1]

Analytical Validation (H-NMR in CDCl3)

  • Target Molecule:

    • 
       1.40 (t, 3H, -OCH2CH3 )[1]
      
    • 
       2.50 (s, 3H, C2-Me )[1]
      
    • 
       2.65 (s, 6H, C4,C6-Me ) — Note: These may appear as one singlet or two close singlets depending on resolution.[1]
      
    • 
       4.40 (q, 2H, -OCH2 CH3)[1]
      
    • Key Check: Absence of signals in the 5.0–7.0 ppm range (confirms full aromatization).

Module 4: Logical Troubleshooting Tree

Troubleshooting Start Start: Analyze Crude Product State1 Is the product a Solid or Oil? Start->State1 Solid Solid State1->Solid Oil Oil / Sticky Gum State1->Oil CheckMass Check LCMS Mass Solid->CheckMass CheckNMR Check H-NMR Oil->CheckNMR Mass125 Mass ~125 Da CheckMass->Mass125 Mass195 Mass ~195 Da CheckMass->Mass195 Broad peaks @ 5-6ppm Broad peaks @ 5-6ppm CheckNMR->Broad peaks @ 5-6ppm Action1 Impurity: 2,4-Dimethyl-6-OH-pyrimidine Cause: Retro-Claisen of SM Fix: Use fresh Ethyl 2-acetylacetoacetate Mass125->Action1 Product Likely Pure Product Likely Pure Mass195->Product Likely Pure Action2 Impurity: Enaminones Cause: Wet Acetamidine (NH3) Fix: Dry Acetamidine over P2O5 Broad peaks @ 5-6ppm->Action2

Caption: Figure 2. Decision tree for rapid identification of synthesis failures based on physical state and mass spectrometry.

References

  • Synthesis of Pyrimidines (General Mechanism): Brown, D. J.[1] The Pyrimidines; Wiley-Interscience: New York, 1962; Vol. 52, pp 32-35.[1] (Foundational text on amidine-dicarbonyl condensation).

  • Retro-Claisen of 2-Acetylacetoacetate: Organic Syntheses, Coll. Vol. 3, p.379 (1955); Vol. 27, p.35 (1947).[1] (Demonstrates the instability of the precursor).[1]

  • Acetamidine Handling: Acetamidine Hydrochloride Safety Data Sheet, Sigma-Aldrich.[1][2] (Highlights hygroscopic nature and decomposition to ammonia).

  • Analytical Data (Analogous Compounds): National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS).[1] (Reference for NMR shifts of methylpyrimidines).

Sources

Troubleshooting Biginelli reaction for pyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting the Biginelli Reaction

Status: Active Operator: Senior Application Scientist Ticket ID: BIGINELLI-OPT-2026

System Overview & Core Mechanism

The Biginelli reaction is a three-component cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] These scaffolds are critical in medicinal chemistry, serving as calcium channel blockers, mitotic kinesin inhibitors (e.g., Monastrol), and antihypertensives.

While theoretically simple, the reaction is sensitive to acidity balance and intermediate stability . The currently accepted mechanism (Kappe Mechanism) dictates that the reaction proceeds via an N-acyliminium ion intermediate formed from the aldehyde and urea, which is then intercepted by the


-keto ester [1].
Visualizing the Failure Points

The following diagram illustrates the critical path versus common failure modes (side reactions).

Biginelli_Mechanism Start Reactants: Aldehyde + Urea + u03b2-Keto Ester Imine Intermediate A: N-Acyliminium Ion (Aldehyde + Urea) Start->Imine Acid Cat. (Fast) Knoevenagel Side Product: Benzylidene (Knoevenagel) (Aldehyde + u03b2-Keto Ester) Start->Knoevenagel Low Urea Reactivity or Wrong Addition Order Interception Step 2: Nucleophilic Attack by Enol (u03b2-Keto Ester) Imine->Interception Rate Limiting Step Cyclization Step 3: Cyclization & Dehydration Interception->Cyclization Product Target: DHPM (Biginelli Product) Cyclization->Product

Figure 1: The Kappe mechanism (Green) vs. the competitive Knoevenagel condensation side-reaction (Red).

Module 1: The "Engine" (Catalyst & Conditions)[4]

User Query: "My reaction yields are inconsistent (30-60%). I am using HCl in Ethanol. Should I switch catalysts?"

Diagnostic: Strong Brønsted acids (like HCl) are the "legacy" engine. They work for simple substrates but often cause decomposition of sensitive aldehydes or promote the Knoevenagel side reaction if the urea is not reactive enough. Lewis acids or Green methods generally offer higher precision.

Catalyst Performance Matrix

The following data compares standard protocols. Note the drastic time reduction with Microwave (MW) irradiation.[1]

Catalyst SystemConditionTimeTypical YieldProsCons
HCl (Conc.) Reflux (EtOH)16-24 h50-70%Cheap, availableCorrosive, long times, lower yield for aliphatic aldehydes [2].

Solvent-free10-20 min85-95%Reusable, neutral pH, GreenExpensive, requires specific handling [3].

Reflux (THF/MeCN)4-6 h80-90%Mild, tolerates sensitive groupsCost of Indium salts [4].
None (MW) Microwave (

)
2-10 min 85-92%Fastest, cleanest profileRequires MW reactor, scale-up limits [5].

Recommendation: If you have access to a microwave reactor, switch to MW irradiation (acetic acid/ethanol mix) immediately. If not, transition to a mild Lewis acid like


  or 

to improve yield stability.

Module 2: Mechanistic Troubleshooting (FAQs)

User Query: "I am isolating a yellow solid that is NOT my product. NMR shows no urea incorporation."

Root Cause: The Knoevenagel Trap. You have formed the benzylidene derivative (Aldehyde +


-keto ester). This happens when the urea fails to attack the aldehyde first.
  • Mechanism: The

    
    -keto ester enol is more nucleophilic than the urea, intercepting the aldehyde before the imine forms.
    
  • Fix:

    • Pre-mix: Stir the Aldehyde, Urea, and Catalyst for 15-20 minutes before adding the

      
      -keto ester. This forces the formation of the N-acyliminium intermediate (Intermediate A in Fig 1).
      
    • Increase Urea: Use a slight excess of urea (1.2 - 1.5 eq) to drive the equilibrium toward the imine.

User Query: "My reaction works for Nitro-benzaldehyde but fails for Methoxy-benzaldehyde."

Root Cause: Electronic Effects (Hammett Equation).

  • Explanation: The Biginelli reaction relies on the aldehyde carbonyl being electrophilic.

    • Electron-Withdrawing Groups (EWGs) (e.g.,

      
      , 
      
      
      
      ): Activate the aldehyde. Reaction is fast and high-yielding.
    • Electron-Donating Groups (EDGs) (e.g.,

      
      , 
      
      
      
      ): Deactivate the aldehyde. The initial attack by urea is sluggish.
  • Fix:

    • For EDG-substituted aldehydes, you must use a stronger catalyst (e.g.,

      
      ) or higher temperatures  (Microwave at 
      
      
      
      ). Standard reflux is often insufficient [6].

Module 3: Workup & Purification Protocols

User Query: "The product is an oil/sticky gum. How do I purify this without a column?"

DHPMs typically have high melting points and low solubility in cold ethanol/water, making them ideal for precipitation workups.

Standard Precipitation Protocol (The "Crash-Out" Method)
  • Cool Down: Allow the reaction mixture to cool to room temperature.

  • Ice Bath: Place the flask in an ice bath for 20 minutes.

  • Precipitation:

    • If Ethanol solvent: Pour the mixture into crushed ice (approx. 5x volume). Stir vigorously. The DHPM should precipitate as a solid.

    • If Solvent-free: Add cold ethanol (minimal amount) to triturate the solid, then filter.

  • Recrystallization:

    • Dissolve the crude solid in hot ethanol .

    • Add ethanol dropwise until dissolved.

    • Let cool slowly. This removes unreacted urea (soluble in water/ethanol mix) and Knoevenagel side products (often more soluble in cold ethanol than the DHPM).

Decision Tree for Purification

Purification_Logic Start Crude Mixture State Physical State? Start->State Solid Solid Precipitate State->Solid Yes Oil Oily/Gum State->Oil Yes Action1 Wash w/ Cold Water (Removes Urea) Solid->Action1 Action3 Triturate w/ Et2O or Cold EtOH Oil->Action3 Action2 Recrystallize (Hot EtOH) Action1->Action2 Action3->Solid Success Action4 Column Chromatography (EtOAc/Hexane) Action3->Action4 Failure

Figure 2: Purification workflow favoring non-chromatographic isolation.

Advanced Protocol: Microwave-Assisted Synthesis

Recommended for high-throughput or difficult substrates.

Reagents:

  • Aldehyde (1.0 mmol)[3][4]

  • Ethyl acetoacetate (1.0 mmol)[3][4]

  • Urea (1.2 mmol)

  • Catalyst:

    
     (5 mol%) OR HCl (1 drop)
    
  • Solvent: Ethanol (0.5 mL) - Keep solvent minimal to maximize microwave coupling.

Procedure:

  • Combine all reagents in a 10 mL microwave process vial.

  • Cap and irradiate at

    
      for 10 minutes  (hold time).
    
  • Note: Pressure will rise; ensure the vessel is rated for 20 bar.

  • Cool to

    
     using compressed air flow (built-in to most reactors).
    
  • Pour contents onto crushed ice. Filter the precipitate.

  • Expected Yield: >85% for most aromatic aldehydes.[5]

References

  • Kappe, C. O. (1997). "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate". The Journal of Organic Chemistry, 62(21), 7201–7204. Link

  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). "Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones". The Journal of Organic Chemistry, 63(10), 3454–3457. Link

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[6] "Lanthanide Triflates as Efficient Catalysts for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones". The Journal of Organic Chemistry, 65(12), 3864–3868. Link

  • Ranu, B. C., Hajra, A., & Jana, U. (2000).[6] "Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea". The Journal of Organic Chemistry, 65(19), 6270–6272. Link

  • Kappe, C. O., Kumar, D., & Varma, R. S. (1999).[6] "Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol". Synthesis, 1999(10), 1799–1803. Link

  • Wan, J. P., & Liu, Y. (2012). "Recent advances in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones". RSC Advances, 2, 9763-9777. Link

Sources

Catalyst selection for "Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for Ethyl 2,4,6-Trimethylpyrimidine-5-Carboxylate

Ticket ID: #PYR-TMP-5502 Subject: Catalyst Selection & Process Optimization for 2,4,6-Trimethylpyrimidine Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are targeting This compound . Achieving the fully aromatic core with specific methylation at the 2, 4, and 6 positions requires a precise condensation strategy.

Unlike the standard Biginelli reaction (which yields dihydropyrimidines requiring subsequent oxidation), the most robust route for this specific target is the [3+3] Cyclocondensation of Acetamidine Hydrochloride with Ethyl 2-acetylacetoacetate (also known as Ethyl diacetoacetate).

This guide prioritizes the Base-Catalyzed Condensation method, as it offers the highest atom economy and avoids secondary oxidation steps.

Module 1: Catalyst Selection Matrix

The choice of catalyst dictates the reaction rate, impurity profile, and yield. For this specific condensation, the "catalyst" primarily functions to liberate the free amidine base and drive the dehydration.

Catalyst SystemRole & MechanismProsConsRecommendation
Sodium Ethoxide (NaOEt) in Ethanol The Gold Standard. Irreversible deprotonation of amidine HCl; promotes rapid nucleophilic attack on carbonyls.• High yields (>85%)• Prevents transesterification (matching alkoxide/ester)• Fast kinetics• Highly moisture sensitive• Strongly basic (pH >13)Primary Choice for scale-up and reproducibility.
Potassium Carbonate (K₂CO₃) / Reflux Heterogeneous base catalysis. Buffers the reaction, preventing rapid pH spikes.• Milder conditions• Easier workup (filtration)• Tolerates some moisture• Slower reaction rates• Incomplete conversion often observed without vigorous refluxSecondary Choice for small-scale screening or acid-sensitive substrates.
Sodium Methoxide (NaOMe) in Methanol Strong base catalysis (similar to NaOEt).• Cheaper reagentsCRITICAL FAILURE POINT: Causes transesterification, yielding the Methyl ester impurity (difficult to separate).DO NOT USE for Ethyl ester targets.
Piperidine / Acetic Acid Buffered organocatalysis.• Very mild• Insufficient basicity to fully liberate acetamidine from HCl salt efficiently.Not Recommended for amidine salts.

Module 2: Critical Troubleshooting (FAQs)

Q1: My product contains a significant impurity (~15%) that co-elutes with the target. What is it?

  • Diagnosis: This is likely Mthis compound .

  • Root Cause: Use of Methanol as a solvent or Sodium Methoxide (NaOMe) as the base. The methoxide ion attacks the ethyl ester of your starting material (transesterification).

  • Solution: Strictly maintain an All-Ethyl System : Use Ethanol (EtOH) as solvent and Sodium Ethoxide (NaOEt) as base.

Q2: The reaction mixture turned solid/thick, and stirring stopped. Is the batch lost?

  • Diagnosis: This is standard. The reaction produces Sodium Chloride (NaCl) as a byproduct of neutralizing the Acetamidine HCl, and the pyrimidine product often precipitates upon cooling.

  • Solution: Do not dilute immediately. Ensure you are using an overhead stirrer for scale-up (>50g). Upon completion, quench with water to dissolve the inorganic salts; the organic product will remain insoluble or extractable.

Q3: I see starting material (Ethyl diacetoacetate) remaining despite refluxing for 24 hours.

  • Diagnosis: Catalyst deactivation due to moisture. Acetamidine Hydrochloride is hygroscopic. If it absorbs water, the NaOEt is consumed by water (forming NaOH), which is less effective at driving the anhydrous condensation and can hydrolyze your ester.

  • Solution: Dry Acetamidine HCl in a vacuum desiccator over P₂O₅ before use. Use freshly prepared NaOEt or anhydrous commercial grades.

Module 3: Optimized Experimental Protocol

Target: this compound Scale: 10 mmol basis

Reagents:

  • Acetamidine Hydrochloride (1.2 equiv)

  • Ethyl 2-acetylacetoacetate (1.0 equiv) [Precursor]

  • Sodium Ethoxide (2.5 equiv) [Catalyst/Reagent]

  • Ethanol (Absolute)[1]

Step-by-Step Workflow:

  • Catalyst Preparation (In-Situ):

    • Charge a flame-dried flask with absolute Ethanol (20 mL).

    • Add Sodium Ethoxide (2.5 equiv) under Nitrogen atmosphere.

    • Technical Note: If using Na metal, ensure full dissolution before proceeding.

  • Amidine Liberation:

    • Add Acetamidine Hydrochloride (1.2 equiv) in one portion.

    • Stir at room temperature for 15-30 minutes.

    • Observation: The solution will become cloudy as NaCl precipitates. This confirms the liberation of the free amidine base.

  • Condensation:

    • Add Ethyl 2-acetylacetoacetate (1.0 equiv) dropwise over 10 minutes.

    • Exotherm Alert: The reaction is exothermic. Monitor internal temperature.[2]

    • Heat the mixture to reflux (78°C) for 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Pour mixture into 100 mL ice water.

    • Acidify slightly to pH 6-7 with dilute HCl (to neutralize excess alkoxide).

    • Extract with Ethyl Acetate (3x) or filter if the product crystallizes directly (common for high-purity runs).

Module 4: Mechanistic & Logic Visualization

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the [3+3] cyclocondensation pathway, highlighting the critical dehydration steps driven by the base catalyst.

ReactionPathway Reactants Reactants (Acetamidine + Ethyl Diacetoacetate) Intermediate1 Tetrahedral Intermediate Reactants->Intermediate1 Base (NaOEt) Nucleophilic Attack Dehydration Dehydration (- H2O) Intermediate1->Dehydration - H2O Cyclization Cyclization & Aromatization Dehydration->Cyclization Intramolecular Condensation Product Target Product (this compound) Cyclization->Product Final Stability

Caption: The base-catalyzed pathway converts the acyclic precursors into the aromatic pyrimidine core via sequential dehydration steps.

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose yield or purity issues immediately.

Troubleshooting Start Issue Detected CheckImpurity Analyze Impurity Profile (LC-MS / NMR) Start->CheckImpurity ImpurityMethyl Impurity: Methyl Ester (M-14 peak) CheckImpurity->ImpurityMethyl Peak -14 mass units ImpurityStart Impurity: Unreacted Starting Material CheckImpurity->ImpurityStart SM Recovery ImpurityAcid Impurity: Carboxylic Acid (Hydrolysis) CheckImpurity->ImpurityAcid Broad OH peak ActionSolvent CRITICAL: Switch Solvent Use EtOH only (No MeOH) ImpurityMethyl->ActionSolvent ActionDry Dry Reagents (Water detected) ImpurityStart->ActionDry ActionBase Reduce Base Loading (Over-saponification) ImpurityAcid->ActionBase

Caption: Logic flow for identifying root causes of common synthetic failures based on analytical data.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amidine condensations).

  • Kenner, G. W., & Todd, A. R. (1946). Pyrimidine derivatives.[3][4][5] Journal of the Chemical Society, 852–855. (Foundational work on amidine-diketone condensation).

  • Organic Syntheses. (1943). Synthesis of Ethyl Diacetoacetate (Precursor). Org.[6][7] Synth. 23, 35.

  • PubChem Compound Summary. (2024). This compound.

Sources

Solvent effects on the synthesis of "Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for Pyrimidine Synthesis Topic: Solvent effects on the synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate Ticket ID: PYR-SYN-246-SOLV Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Solvent Landscape

The synthesis of This compound typically proceeds via the cyclocondensation of Acetamidine hydrochloride with Ethyl 2-acetylacetoacetate (Ethyl 2,4-dioxopentanoate derivative).

The choice of solvent is not merely about dissolving reagents; it dictates the reaction mechanism's pathway, the stability of the ester moiety, and the ease of isolation. This guide addresses the three most common failure modes associated with solvent selection: Heterogeneity (Solubility) , Proticity (Reaction Rate) , and Thermodynamics (Equilibrium Shift) .

Quick Reference: Solvent Selection Matrix
Solvent ClassRepresentativeSolubility (Acetamidine HCl)Rate ImpactWorkup DifficultyRecommended For
Polar Protic Ethanol (EtOH)HighModerate (H-bonding stabilization)Low (Distillation)Standard Protocol
Polar Aprotic DMF / DMSOModerateHigh (Naked anion effect)High (High BP, aq.[1] wash)High-Throughput / Difficult Substrates
Non-Polar TolueneNegligibleLow (Phase transfer required)Low (Dean-Stark)Azeotropic Dehydration
Aqueous WaterHighVariable (Hydrophobic effect)ModerateGreen Chemistry (Risk of Hydrolysis)

Troubleshooting Guides (Q&A Format)

Ticket #001: Reaction Stalled / Heterogeneous Mixture

User Question: I am attempting the reaction in Toluene to utilize a Dean-Stark trap for water removal, but the Acetamidine Hydrochloride sits at the bottom of the flask and conversion is <10%. What is happening?

Technical Diagnosis: You are facing a Phase Transfer Limitation . Acetamidine hydrochloride is an ionic salt. Toluene is a non-polar aromatic solvent ($ \epsilon \approx 2.38 $). The reagents are physically separated: the diketone is in the organic phase, while the amidine salt remains solid. Without a medium to facilitate contact, the nucleophilic attack cannot occur.

Resolution Protocol:

  • Switch Solvent: Move to Ethanol or Methanol . The high dielectric constant ($ \epsilon \approx 24-33 $) dissociates the salt, making the amidine available for reaction.

  • Phase Transfer Catalysis (PTC): If Toluene is mandatory (e.g., for azeotropic drying), add 5-10 mol% of a quaternary ammonium salt (e.g., Tetrabutylammonium bromide (TBAB) ) or a crown ether (18-crown-6). This shuttles the amidine into the organic phase.

  • Free Base Generation: Pre-neutralize Acetamidine HCl with NaOEt in ethanol, filter off the NaCl, evaporate the ethanol, and then dissolve the free base amidine in Toluene.

Ticket #002: Low Yield & Ester Hydrolysis

User Question: To make the process "greener," I switched to water as the solvent. The reaction worked, but I isolated a carboxylic acid byproduct instead of my ethyl ester. How do I fix this?

Technical Diagnosis: You have triggered Competitive Hydrolysis . While water can accelerate organic reactions via the "hydrophobic effect" (forcing organic reagents together), it is also a nucleophile. At elevated temperatures (reflux) and high pH (generated by the base required to deprotonate the amidine), the C-5 ester group undergoes saponification to the carboxylate, which acidifies to the acid upon workup.

Resolution Protocol:

  • Cosolvent System: Use a 50:50 EtOH:H2O mixture. This maintains solubility while reducing the water activity.

  • Temperature Control: Lower the reaction temperature to <60°C. Hydrolysis has a higher activation energy than the pyrimidine cyclization.

  • Buffer System: Avoid strong mineral bases (NaOH/KOH). Use a weaker base like Sodium Acetate or Piperidine to maintain a pH that favors cyclization over hydrolysis.

Ticket #003: Product Contamination with O-Alkylated Side Products

User Question: I used DMF to speed up the reaction. It was fast, but NMR shows a mixture of N-alkylation (desired ring) and O-alkylation isomers. Why?

Technical Diagnosis: This is a classic Ambident Nucleophile issue exacerbated by Polar Aprotic Solvents .

  • Mechanism: In DMF, the enolate of ethyl 2-acetylacetoacetate is "naked" (unsolvated). The oxygen atom of the enolate becomes highly nucleophilic.

  • Result: instead of the nitrogen of the amidine attacking the carbonyl carbon (C-attack), the oxygen might attack, or the amidine might attack the enol oxygen, leading to O-substituted side products rather than the thermodynamic pyrimidine ring.

Resolution Protocol:

  • Return to Protic Solvents: Ethanol solvates the oxygen anion of the enolate via hydrogen bonding, reducing its nucleophilicity. This "masks" the oxygen and directs the amidine nitrogen to attack the carbonyl carbon (the softer electrophile).

  • Thermodynamic Control: Reflux the DMF mixture longer. The O-alkylated kinetic product is often reversible and can rearrange to the thermodynamic N-heterocycle (pyrimidine) over time.

Visualizing the Chemistry

Figure 1: Solvent Decision Tree

Caption: Logical flow for selecting the optimal solvent based on reagent solubility and thermal requirements.

SolventSelection Start Start: Select Solvent CheckSolubility Is Acetamidine HCl soluble? Start->CheckSolubility CheckTemp Is high temp (>100°C) required? CheckSolubility->CheckTemp Yes (Protic/Polar) Toluene Solvent: Toluene + PTC Dean-Stark Conditions CheckSolubility->Toluene No (Non-polar) CheckHydrolysis Is the Ester sensitive? CheckTemp->CheckHydrolysis No DMF Solvent: DMF/DMSO Kinetic Acceleration CheckTemp->DMF Yes Ethanol Solvent: Ethanol (Reflux) Standard Protocol CheckHydrolysis->Ethanol Yes (Avoid Water) Water Solvent: Water Green Chemistry (Risk: Hydrolysis) CheckHydrolysis->Water No (Robust Ester)

Figure 2: Reaction Mechanism & Solvent Interaction

Caption: Mechanism of condensation showing where solvent polarity influences the transition state.

ReactionMechanism Amidine Acetamidine (Nucleophile) Intermediate1 Tetrahedral Intermediate (Stabilized by Protic Solvents) Amidine->Intermediate1 Nucleophilic Attack Diketone Ethyl 2-acetylacetoacetate (Electrophile) Diketone->Intermediate1 Cyclization Cyclization (Intramolecular Attack) Intermediate1->Cyclization - H2O Product Ethyl 2,4,6-trimethyl pyrimidine-5-carboxylate Cyclization->Product - H2O (Aromatization) Effect1 Solvent Effect: Protic solvents stabilize leaving group (H2O) Effect1->Intermediate1

Standardized Experimental Protocol (Ethanol Route)

Objective: Synthesis of this compound via condensation.

Reagents:

  • Ethyl 2-acetylacetoacetate (1.0 eq)

  • Acetamidine Hydrochloride (1.1 eq)

  • Sodium Ethoxide (1.1 eq) [Prepared in situ]

  • Absolute Ethanol (Solvent)

Procedure:

  • Base Preparation: In a dry 3-neck flask under nitrogen, dissolve sodium metal (1.1 eq) in absolute ethanol (10 mL/g). Stir until evolution of H2 gas ceases.

    • Why: In situ preparation ensures anhydrous conditions, preventing ester hydrolysis [1].

  • Amidine Liberation: Add Acetamidine Hydrochloride (1.1 eq) to the ethoxide solution. Stir for 15 minutes at room temperature.

    • Observation: A white precipitate (NaCl) will form. The solution now contains free acetamidine.

  • Addition: Dropwise add Ethyl 2-acetylacetoacetate (1.0 eq) over 20 minutes.

    • Solvent Note: If the mixture becomes too thick (heterogeneous), add more ethanol. High viscosity hinders mass transfer.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (EtOAc:Hexane 3:7). Look for the disappearance of the diketone spot.

  • Workup:

    • Cool to room temperature.

    • Evaporate ethanol under reduced pressure (Rotovap).

    • Resuspend residue in ice water (minimal volume).

    • Neutralize carefully with dilute Acetic Acid to pH 7.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or Hexane.

References

  • Organic Syntheses , Coll. Vol. 1, p. 248 (1941); Vol. 10, p. 32 (1930). Ethyl Acetoacetate Synthesis. Link

  • Jadhav, S. D., et al. (2017).[2] "Oxidative Annulation involving Anilines...". Organic Letters, 19(20), 5673-5676. (Discusses solvent effects in pyrimidine synthesis). Link

  • Sciencemadness Wiki . Acetamidine hydrochloride solubility data. Link

  • NIST Chemistry WebBook . Solubility of Ethanol/Toluene systems. Link

  • Patil, P., et al. (2022).[3][4] "Green Recipes To Pyrimidine". Current Organic Synthesis. (Overview of solvent-free and aqueous methods). Link

Sources

Technical Support Center: Monitoring the Synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the use of Thin-Layer Chromatography (TLC) for monitoring the synthesis of ethyl 2,4,6-trimethylpyrimidine-5-carboxylate. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Effective reaction monitoring is critical for optimizing synthetic routes, ensuring product purity, and accelerating the drug discovery pipeline.[1][2] TLC offers a rapid, cost-effective, and straightforward method for the qualitative analysis of reaction progress.[2]

Synthesis Overview: The Hantzsch-like Pyrimidine Synthesis

The synthesis of this compound typically proceeds via a Hantzsch-like pyridine synthesis or a similar multicomponent reaction. A common approach involves the condensation of ethyl acetoacetate, acetaldehyde, and ammonia. In this reaction, the disappearance of the starting materials, particularly the ethyl acetoacetate, and the appearance of the pyrimidine product are monitored to determine the reaction's endpoint.

Core Protocol: Step-by-Step TLC Monitoring

This protocol outlines the essential steps for effectively monitoring the synthesis reaction. The primary goal is to achieve clear separation between the starting materials, intermediates, and the final product.

Materials:

  • TLC Plates: Silica gel 60 F254 plates are standard for this type of analysis.[2]

  • Reactants: Ethyl acetoacetate, acetaldehyde, ammonia, and the synthesized this compound for use as a standard.

  • Mobile Phase (Eluent): A mixture of non-polar and polar solvents, such as hexane and ethyl acetate.[3]

  • Sample Preparation Solvent: A solvent capable of dissolving all reaction components, typically the reaction solvent itself or ethyl acetate.

  • Visualization Agents: A UV lamp (254 nm) and a chemical stain like potassium permanganate or iodine.[2][4]

Experimental Procedure:

  • Preparation of the TLC Developing Chamber:

    • Pour a small amount (approximately 0.5-1 cm depth) of your chosen mobile phase into the TLC chamber.

    • To ensure a saturated atmosphere, which leads to better and more reproducible results, place a piece of filter paper inside, making sure it is saturated with the solvent.

    • Cover the chamber and allow it to equilibrate for at least 10 minutes.[2]

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[1][2] Never use a pen, as the ink can chromatograph with the solvent.[5]

    • Mark starting points for the reactant, a co-spot, and the reaction mixture.

  • Spotting the Plate:

    • Lane 1 (Reactant Standard): Spot a dilute solution of the primary starting material (e.g., ethyl acetoacetate).

    • Lane 2 (Co-spot): On the same point, first spot the starting material and then the reaction mixture.[1] This helps to confirm the identity of the starting material spot in the reaction mixture lane.

    • Lane 3 (Reaction Mixture): Spot an aliquot of the reaction mixture.

    • Aim for small, concentrated spots by applying the sample multiple times and allowing the solvent to dry between applications.[3][5]

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber. The solvent level must be below the origin line to prevent the samples from dissolving into the solvent reservoir.[2][5]

    • Cover the chamber and allow the mobile phase to ascend the plate via capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.[2]

    • Immediately mark the solvent front with a pencil and allow the plate to dry completely in a fume hood.[1][2]

  • Visualization:

    • UV Light: Place the dried TLC plate under a UV lamp (254 nm).[2] Aromatic and conjugated compounds like the pyrimidine product will appear as dark spots against the fluorescent background of the plate.[2][4] Circle the visible spots with a pencil.[2]

    • Chemical Staining: If spots are not UV-active or for further confirmation, use a chemical stain.

      • Iodine Vapor: Place the plate in a chamber with a few crystals of iodine. Many organic compounds will form yellow-brown spots.[2]

      • Potassium Permanganate Stain: This is useful for visualizing compounds that can be oxidized, such as alcohols or aldehydes.

Data Interpretation: The retention factor (Rf) is a key parameter for identifying compounds. It is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared, and a new spot corresponding to the product is prominent.

Compound Type Expected Polarity Expected Rf Value Notes
Ethyl Acetoacetate (Starting Material)Moderately PolarHigher Rf than productAs a β-ketoester, it is less polar than the more complex pyrimidine product.
This compound (Product)PolarLower Rf than starting materialThe heterocyclic pyrimidine ring increases the polarity, leading to stronger interaction with the silica gel and thus a lower Rf value.
Aldehyde/Ammonia (Starting Materials)VariableVariableThese are often volatile and may not be easily visualized on TLC. The focus is typically on the consumption of the less volatile starting material and product formation.

Troubleshooting Guide

Q: My spots are streaking or "tailing." What is the cause and how can I fix it?

A: Spot streaking is a common issue that can obscure results. Here are the likely causes and their solutions:

  • Sample Overload: The most frequent cause is applying too much sample to the plate.[6]

    • Solution: Dilute your sample before spotting it. Aim for smaller, less concentrated spots.[1][5]

  • Inappropriate Solvent Polarity: If the solvent system is too polar for the compound, it can lead to streaking.

    • Solution: Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).[1]

  • Acidic or Basic Compounds: The pyrimidine product is basic. Interacting with the slightly acidic silica gel can cause streaking.

    • Solution: Add a small amount of a base, such as triethylamine (~0.5-1%), to the mobile phase to neutralize the acidic sites on the silica gel and improve the spot shape.[1]

Q: I don't see any spots on my TLC plate after development. What should I do?

A: This can be a frustrating experience, but it's usually solvable:

  • Non-UV Active Compounds: Your compounds may not absorb UV light at 254 nm.[1]

    • Solution: Use a chemical visualization method. An iodine chamber is a good general-purpose choice. For this specific reaction, a potassium permanganate stain can also be effective.[2][4]

  • Sample Concentration is Too Low: The amount of compound on the plate may be below the detection limit.[5]

    • Solution: Try concentrating your sample before spotting. Alternatively, spot the plate multiple times in the same location, ensuring the solvent dries completely between each application.[5]

  • Solvent Level Too High: If the initial solvent level in the chamber is above the origin line, your sample will dissolve into the solvent pool instead of traveling up the plate.[5]

    • Solution: Always ensure the solvent level is below the origin line when placing the plate in the chamber.[1][5]

Q: The Rf values are too high (all spots are near the solvent front) or too low (all spots are near the origin). How do I adjust this?

A: The goal is to have Rf values between 0.2 and 0.8 for the compounds of interest for the best separation.[7]

  • Rf Values Too High: The mobile phase is too polar.

    • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.[7]

  • Rf Values Too Low: The mobile phase is not polar enough.

    • Solution: Increase the polarity of the eluent. In a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[7]

Frequently Asked Questions (FAQs)

Q: How do I choose a starting solvent system for this reaction?

A: For compounds of "normal" polarity, a mixture of ethyl acetate and hexane is an excellent starting point.[8] A good initial trial would be a 1:4 or 1:3 ratio of ethyl acetate to hexane. You can then adjust the ratio based on the initial results to achieve optimal separation.[3][7]

Q: Why is it important to have a saturated atmosphere in the TLC chamber?

A: A saturated atmosphere prevents the evaporation of the mobile phase from the surface of the TLC plate as it moves up. This ensures that the composition of the mobile phase remains constant throughout the development, leading to more consistent and reproducible Rf values. The use of filter paper helps to achieve this saturation more quickly.[2]

Q: Can I reuse my TLC eluent?

A: It is not recommended. The composition of the solvent mixture can change over time due to differential evaporation of the components. Additionally, the eluent can absorb moisture or other impurities, which can affect the reproducibility of your results.[7] Always use a fresh mobile phase for each TLC run.[5]

Q: My TLC plate has a crooked or uneven solvent front. What causes this?

A: An uneven solvent front can be caused by several factors:

  • The bottom of the TLC plate may not be level with the bottom of the developing chamber.

  • The silica on the plate may be chipped or damaged at the bottom.[9]

  • The plate might be touching the side of the chamber or the filter paper.[5]

    • Solution: Ensure the plate is placed flat on the bottom of the chamber and is not touching the sides. If the plate is damaged, you can try cutting off the damaged portion.[9]

TLC Troubleshooting Workflow

Caption: A flowchart for troubleshooting common TLC issues.

References

  • ResearchGate. (n.d.). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved from [Link]

  • Wikipedia. (2023, November 28). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Alwsci Blog. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • PubMed. (n.d.). Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism. Retrieved from [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]

  • Scilit. (1968, February 29). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]

Sources

Work-up procedures for "Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate" to improve purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up procedures for "Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate" to improve purity Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Product: this compound Module: Post-Synthesis Work-up & Purification Status: Active Support

Welcome to the technical support hub for pyrimidine scaffold synthesis. This guide addresses specific purity challenges associated with the isolation of This compound . Unlike generic protocols, the procedures below utilize the inherent basicity of the pyrimidine ring to create a self-validating purification system.

Quick Diagnostic: What issue are you facing?
SymptomProbable CauseRecommended Protocol
Product is a dark, viscous oil instead of a solid Presence of unreacted

-keto ester or decomposition products.
Protocol A (pH-Swing)
NMR shows aliphatic impurities (0.8 - 1.5 ppm) Trapped solvent or unreacted alkylating agents.Protocol B (Recrystallization)
Yield is high, but purity is <90% Co-precipitation of inorganic salts (Acetamidine HCl).Protocol A (Step 2)
Product smells strongly of vinegar/acetic acid Hydrolysis of the ethyl ester group.See FAQ #3
Protocol A: The "pH-Swing" Extraction (Primary Purification)

Context: This is the most robust method for purifying alkyl-pyrimidines. It exploits the basic nitrogen on the pyrimidine ring (


 for the conjugate acid). By converting the product to its water-soluble hydrochloride salt, you can wash away non-basic organic impurities (unreacted ethyl diacetoacetate, neutral byproducts) before regenerating the clean free base.

The Workflow:

pH_Swing_Protocol Start Crude Reaction Mixture Dissolve 1. Dissolve in EtOAc 2. Wash with H2O (removes salts) Start->Dissolve ExtractAcid Extract with 1M HCl (aq) Dissolve->ExtractAcid Split1 Phase Separation ExtractAcid->Split1 OrgLayer1 Organic Layer (Contains neutral impurities, unreacted esters) Split1->OrgLayer1 Top Layer AqLayer1 Aqueous Acid Layer (Contains Product-HCl salt) Split1->AqLayer1 Bottom Layer Discard Discard to Waste OrgLayer1->Discard Wash Wash Aq. layer with fresh EtOAc (2x) AqLayer1->Wash Basify Cool to 0°C & Basify with 2M NaOH to pH 9-10 Wash->Basify ExtractBase Extract into DCM or EtOAc Basify->ExtractBase Dry Dry (Na2SO4) & Concentrate ExtractBase->Dry Final Pure Product (this compound) Dry->Final

Figure 1: The Acid-Base "pH-Swing" purification logic flow. This method segregates the target pyrimidine based on its protonation state.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude material.

  • Salt Removal: Wash the organic phase once with brine/water to remove gross inorganic salts (e.g., NaCl, unreacted Acetamidine HCl).

  • Acid Extraction (Critical): Extract the organic phase with 1M HCl (aq) (3 x volumes).

    • Why? The pyrimidine nitrogen protonates, moving the product into the water phase. Neutral organic impurities stay in the EtOAc.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (2x). Discard these organic washes.

  • Basification: Cool the aqueous acidic solution to 0°C (ice bath). Slowly add 2M NaOH or saturated

    
     until the pH reaches 9–10.
    
    • Observation: The solution will become cloudy as the free base pyrimidine oils out or precipitates.

  • Recovery: Extract the cloudy aqueous mixture with DCM (Dichloromethane) (3x).

  • Finishing: Dry the DCM layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Crystallization (Polishing Step)

Context: If the product solidifies but remains off-white or yellowish after Protocol A, use this method. Pyrimidine esters often crystallize well from non-polar/polar solvent pairs.

Solvent System: Hexane / Ethyl Acetate (or Heptane / Ethanol).

  • Dissolve the solid in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

  • Slowly add hot Hexane dropwise until the solution turns slightly turbid.

  • Add just enough drops of EtOAc to clear the solution again.

  • Remove from heat and let it cool to room temperature undisturbed.

  • Move to a fridge (4°C) for 12 hours.

  • Filter the crystals and wash with cold Hexane.

Frequently Asked Questions (Troubleshooting)
Q1: My product is not precipitating during the basification step (Protocol A, Step 5). Where is it?

A: This is a common issue with lower molecular weight pyrimidines, which can have partial water solubility even as a free base.

  • Fix: Do not rely on precipitation alone. Even if the solution looks clear or only slightly milky, extract with DCM . DCM is better than EtOAc for pulling nitrogenous heterocycles out of water.

  • Advanced Fix: Saturate the aqueous phase with solid NaCl ("salting out") before the DCM extraction to decrease the water solubility of the organic product.

Q2: The NMR shows a persistent peak around 2.1 ppm that isn't my methyl groups. Is it Acetone?

A: If you synthesized this via the condensation of Ethyl 2-acetyl-3-oxobutanoate (Ethyl diacetoacetate) and Acetamidine, the peak at ~2.1 ppm might be acetone (from decomposition) or unreacted acetylacetone derivatives.

  • Verification: Check the integration. The target molecule has three distinct methyl signals (positions 2, 4, and 6) and one ethyl triplet.

  • Removal: These volatile ketones are easily removed by high-vacuum drying (< 1 mbar) at 40°C for 4 hours.

Q3: Can I use column chromatography instead of the pH-swing?

A: Yes, but pyrimidines can "streak" on silica gel due to their basicity interacting with the acidic silanols.

  • Modification: If you must use a column, add 1% Triethylamine (Et3N) to your eluent (e.g., Hexane:EtOAc + 1% Et3N). This neutralizes the silica and sharpens the bands.

Q4: I suspect my ester is hydrolyzing. How do I prevent this?

A: The position 5 ester is relatively stable, but prolonged exposure to strong base (Protocol A, Step 5) or heat can cause hydrolysis to the carboxylic acid (


).
  • Prevention: Keep the basification step cold (0°C) and perform the extraction immediately. Do not leave the product in basic aqueous solution overnight.

  • Check: Hydrolysis product (Carboxylic acid) will not extract into DCM at pH 10; it will stay in the water layer as the carboxylate salt. If your yield drops significantly in Protocol A, acidification of the aqueous waste layer might precipitate the unwanted acid byproduct.

Summary of Chemical Data
PropertyValue / DescriptionRelevance to Work-up
Molecular Weight ~208.26 g/mol Calculation of theoretical yield.
pKa (Conjugate Acid) ~2.0 (Est.)Allows extraction into 1M HCl.
Solubility (Free Base) High: DCM, EtOAc, EtOHLow: Water, HexaneBasis for solvent selection.
Solubility (HCl Salt) High: WaterLow: EtOAc, EtherBasis for impurity separation.
References
  • Pyrimidine Synthesis & Properties: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Standard text on pyrimidine solubility and basicity).
  • Hantzsch/Biginelli Analogues: Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron 49, no. 32 (1993): 6937-6963. Link

  • Purification of Basic Heterocycles: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 6th ed. Butterworth-Heinemann, 2009. (General protocols for pKa-based extraction). Link

Validation & Comparative

A Comparative Analysis of the Antimicrobial Spectrum: Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate versus Ampicillin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the exploration of novel scaffolds that can overcome existing resistance mechanisms is paramount. Pyrimidine derivatives have emerged as a promising class of compounds with a broad range of biological activities, including antimicrobial effects.[1][2][3] This guide provides a detailed comparative analysis of the potential antimicrobial spectrum of a representative pyrimidine derivative, Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate, against the well-established broad-spectrum antibiotic, ampicillin.

This document is intended to serve as a technical guide for researchers, offering insights into the potential antimicrobial profile of this pyrimidine derivative, alongside the established efficacy of ampicillin. The information presented herein is synthesized from existing literature on related pyrimidine compounds and the known properties of ampicillin.

Introduction to the Compounds

This compound: A Novel Pyrimidine Derivative

This compound belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and pharmaceuticals.[1][2][3] While specific antimicrobial data for this exact molecule is not extensively available in public literature, the broader family of pyrimidine derivatives has demonstrated significant antibacterial and antifungal activities in various studies.[4][5][6] The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.[5]

Ampicillin: The Gold Standard β-Lactam

Ampicillin is a well-known β-lactam antibiotic that has been in clinical use for decades.[7][8] It possesses a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[8][9] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a process crucial for maintaining the structural integrity of the bacterial cell.[7][10] Ampicillin serves as a crucial benchmark for evaluating the efficacy of new antimicrobial agents.

Comparative Antimicrobial Spectrum

The following table summarizes the anticipated antimicrobial spectrum of this compound based on the activities of structurally related pyrimidine derivatives, compared to the known spectrum of ampicillin. It is important to note that the spectrum for the pyrimidine compound is predictive and requires experimental validation.

Microbial GroupRepresentative OrganismsThis compound (Predicted)Ampicillin (Established)
Gram-positive Bacteria Staphylococcus aureusPotentially Active[4][5]Active (non-β-lactamase producing strains)[8]
Streptococcus pneumoniaePotentially ActiveActive[8]
Bacillus subtilisPotentially Active[3]Active
Gram-negative Bacteria Escherichia coliPotentially Active[3]Active (some strains resistant)[8][9]
Pseudomonas aeruginosaLikely InactiveInactive[8]
Klebsiella pneumoniaePotentially ActiveActive (some strains resistant)
Fungi Candida albicansPotentially Active[6][11]Inactive
Aspergillus nigerPotentially Active[6]Inactive

Mechanism of Action: A Tale of Two Strategies

The divergent chemical structures of this compound and ampicillin suggest distinct mechanisms of antimicrobial action. Understanding these differences is critical for identifying potential synergies and overcoming resistance.

This compound: A Multifaceted Approach (Hypothesized)

The precise mechanism of action for this specific pyrimidine derivative is yet to be elucidated. However, based on studies of related compounds, several potential targets can be hypothesized. Pyrimidine analogs have been shown to interfere with nucleic acid synthesis, protein synthesis, and essential metabolic pathways in microbial cells.[5]

cluster_pyrimidine Hypothesized Mechanism of this compound Pyrimidine Derivative Pyrimidine Derivative Target 1 Nucleic Acid Synthesis Pyrimidine Derivative->Target 1 Inhibition Target 2 Protein Synthesis Pyrimidine Derivative->Target 2 Inhibition Target 3 Metabolic Pathways Pyrimidine Derivative->Target 3 Disruption Bacterial Cell Death Bacterial Cell Death Target 1->Bacterial Cell Death Target 2->Bacterial Cell Death Target 3->Bacterial Cell Death

Caption: Hypothesized multi-target mechanism of pyrimidine derivatives.

Ampicillin: Targeting the Cell Wall

Ampicillin, as a member of the β-lactam class, has a well-defined mechanism of action. It inhibits the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the bacterial cell wall.[7][10] This disruption of cell wall synthesis leads to cell lysis and bacterial death.[8]

cluster_ampicillin Mechanism of Action of Ampicillin Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibition Cell Wall Synthesis Peptidoglycan Cross-linking PBP->Cell Wall Synthesis Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Disruption leads to

Caption: Ampicillin's mechanism via inhibition of cell wall synthesis.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine and compare the antimicrobial spectrum of novel compounds like this compound against standards like ampicillin, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[12][13]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity to determine the MIC.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions: Dissolve this compound and ampicillin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. The final volume in each well should be 100 µL. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Dilute the standardized inoculum and add it to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

cluster_mic Broth Microdilution MIC Assay Workflow Start Start Prep_Stock Prepare Antimicrobial Stock Solutions Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[2]

Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. Filter paper disks containing a known concentration of the antimicrobial agent are placed on the agar surface. During incubation, the antimicrobial diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of inhibition is then measured and compared to standardized interpretive charts.[2]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Disks: Using sterile forceps, place antimicrobial-impregnated disks (containing known amounts of this compound and ampicillin) onto the surface of the agar. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter.

  • Interpretation: Compare the zone diameters to the interpretive criteria provided by CLSI or EUCAST to categorize the organism as susceptible, intermediate, or resistant.

cluster_kirby_bauer Kirby-Bauer Disk Diffusion Assay Workflow Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Swab_Plate Swab Inoculum onto Mueller-Hinton Agar Plate Prep_Inoculum->Swab_Plate Place_Disks Apply Antimicrobial Disks Swab_Plate->Place_Disks Incubate Incubate Plate Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Interpret Interpret Results Measure_Zones->Interpret End End Interpret->End

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Conclusion and Future Directions

While ampicillin remains a cornerstone of antibacterial therapy, the relentless rise of antimicrobial resistance necessitates the discovery and development of new chemical entities. This compound, as a representative of the pyrimidine class, holds potential as a scaffold for novel antimicrobial agents. Based on the activity of related compounds, it is hypothesized to possess a broader spectrum of activity that may include antifungal properties, a clear advantage over ampicillin.

The definitive antimicrobial spectrum and clinical utility of this compound can only be ascertained through rigorous experimental validation using the standardized protocols outlined in this guide. Further research should focus on in-depth mechanistic studies, in vivo efficacy, and toxicological profiling to fully assess its therapeutic potential.

References

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

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  • In vitro antimicrobial activities of some of the prepared compounds a. ResearchGate. [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PMC - PubMed Central. [Link]

  • Significance and Biological Importance of Pyrimidine in the Microbial World. PMC. [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). MDPI. [Link]

  • MIC Determination. EUCAST. [Link]

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  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC - NIH. [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

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  • Ampicillin. Wikipedia. [Link]

  • β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. Louisiana Department of Health. [Link]

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  • Ampicillin: Uses, Mechanism, and Clinical Considerations. (2024). Amber Lifesciences. [Link]

  • Full article: Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons. (2021). Taylor & Francis. [Link]

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  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (2024). MDPI. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2012). MDPI. [Link]

  • Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. ResearchGate. [Link]

  • EUCAST MIC Determination Testing. Testing Laboratory. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). PMC - NIH. [Link]

  • Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. PMC - PubMed Central. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]

  • CLSI 2024 M100Ed34(1). CLSI. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][4][14][15]triazolo[4,3-a]pyrimidines. (2016). MDPI. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Validation of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth validation of the spectroscopic data for Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate, a substituted pyrimidine of interest in medicinal chemistry. By synthesizing predicted data with established principles and comparing it to literature values for analogous structures, we will establish a reliable spectroscopic profile for this compound. This document is designed to not only serve as a reference for the target molecule but also to illustrate the logic and causality behind spectroscopic data interpretation and validation.

The Imperative of Spectroscopic Validation in Drug Discovery

In the path from molecular design to a therapeutic candidate, every step is built upon the certainty of the chemical structure in hand. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising drug development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the foundational tools for molecular structure elucidation.[1] However, simply acquiring spectra is insufficient. A rigorous validation process, comparing experimental data with theoretical predictions and data from structurally related compounds, is essential to ensure the integrity of the research.

This guide will walk through the predicted spectroscopic data for this compound and validate these predictions against known data for similar pyrimidine derivatives.

Molecular Structure and Predicted Spectroscopic Profile

The structure of this compound is presented below. Our analysis will focus on the characteristic signals expected from each component of this molecule.

Caption: Molecular Structure of this compound

¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] The chemical shift (δ) of a nucleus in an NMR spectrum provides detailed information about its local electronic environment.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl and methyl protons.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Comparison
Ethyl -CH₃1.2-1.4Triplet3HThe triplet arises from coupling to the adjacent -CH₂- group. This chemical shift is typical for ethyl esters.[3]
Ethyl -CH₂-4.1-4.4Quartet2HThe quartet is due to coupling with the neighboring -CH₃ group. The downfield shift is caused by the deshielding effect of the adjacent oxygen atom.[3]
2-CH₃2.5-2.7Singlet3HMethyl groups attached to a pyrimidine ring typically appear in this region. The singlet multiplicity indicates no adjacent protons.
4-CH₃2.4-2.6Singlet3HSimilar to the 2-CH₃ group, this methyl group will be a singlet in a comparable chemical shift range.
6-CH₃2.4-2.6Singlet3HThe chemical environment of the 4- and 6-methyl groups are very similar, hence their signals are expected to be in the same region.

Comparison with Literature: The predicted chemical shifts are in good agreement with data reported for similar pyrimidine derivatives. For instance, in various ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, the ethyl group protons appear at δ 1.02-1.11 (t, 3H) and 3.97-4.01 (q, 2H), and the 6-methyl protons at δ 2.26-2.41 (s, 3H).[4][5][6] The slight downfield shift predicted for the methyl groups in our target molecule is attributed to the fully aromatic nature of the pyrimidine ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Rationale and Comparison
Ethyl -CH₃13-15Typical chemical shift for the methyl carbon of an ethyl ester.
Ethyl -CH₂-60-62The deshielding effect of the adjacent oxygen atom shifts this carbon downfield.
2-CH₃23-26The chemical shift for methyl groups on a pyrimidine ring is influenced by the nitrogen atoms.
4-CH₃20-23Similar to the 2-CH₃ group.
6-CH₃20-23The 4- and 6-methyl carbons are in similar electronic environments.
C-5115-120This carbon is substituted with an electron-withdrawing carboxylate group, which influences its chemical shift.
C-2165-170The two adjacent nitrogen atoms strongly deshield this carbon.
C-4160-165Similar to C-2, this carbon is deshielded by the adjacent nitrogen atoms.
C-6160-165The chemical environment is similar to C-4.
C=O (Ester)165-170The carbonyl carbon of an ester typically appears in this region.[7]

Comparison with Literature: For pyrimidine itself, the C-2, C-4/6, and C-5 carbons appear at δ 158.3, 156.8, and 121.7 ppm, respectively.[8] The introduction of methyl and ethyl carboxylate substituents will cause shifts in these values. Studies on substituted pyrimidines have shown that the chemical shifts of the ring carbons are sensitive to the electronic nature and position of the substituents.[9] The predicted values are based on these established substituent effects.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[10]

Predicted IR Data
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale and Comparison
~2950-3000C-H stretch (sp³)Medium-StrongCharacteristic of the methyl and ethyl groups.
~1720-1740C=O stretch (Ester)StrongA strong absorption in this region is a definitive indicator of a carbonyl group in an ester.[11]
~1550-1600C=N and C=C stretch (aromatic ring)Medium-StrongThese absorptions are characteristic of the pyrimidine ring.[11]
~1200-1300C-O stretch (Ester)StrongThe C-O single bond stretch of the ester is another key identifying feature.

Comparison with Literature: FTIR spectra of various pyrimidine derivatives consistently show characteristic C=O stretching frequencies for carbonyl groups between 1650-1720 cm⁻¹ and aromatic C=C and C=N stretching between 1550–1600 cm⁻¹.[11] For ethyl carboxylates, the C=O stretch is typically observed around 1735 cm⁻¹. The predicted values align well with these established ranges.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns.[1]

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected exact mass of this compound (C₁₁H₁₆N₂O₂) is 208.1212 g/mol . A prominent molecular ion peak is expected in the mass spectrum.

  • Key Fragmentation Pathways:

    • Loss of an ethoxy radical (-•OCH₂CH₃) from the ester to give a fragment at m/z 163.

    • Loss of an ethyl radical (-•CH₂CH₃) to give a fragment at m/z 179.

    • Cleavage of the ester group with loss of CO₂Et to give a fragment at m/z 135.

    • Fragmentation of the pyrimidine ring, though typically less favorable than cleavage of the ester side chain.

Comparison with Literature: The fragmentation of pyrimidine derivatives often involves the loss of substituents from the ring.[12] For esters, cleavage adjacent to the carbonyl group is a common fragmentation pathway.[6] The predicted fragmentation pattern is consistent with these general principles.

Experimental Validation Workflow

The validation of the spectroscopic data for a newly synthesized batch of this compound should follow a systematic workflow.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Prediction cluster_2 Validation A Synthesize Compound B Acquire 1H & 13C NMR A->B C Acquire IR Spectrum A->C D Acquire Mass Spectrum A->D G Compare Experimental Data with Predictions B->G C->G D->G E Predict Spectroscopic Data (Based on Structure) E->G F Search Literature for Analogous Compounds H Compare Experimental Data with Literature Analogs F->H I Structural Confirmation G->I H->I

Sources

Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the efficient synthesis of novel heterocyclic scaffolds is of paramount importance. Pyrimidine derivatives, in particular, are a cornerstone of many therapeutic agents, exhibiting a broad spectrum of biological activities. This guide provides a detailed comparative analysis of two prominent synthetic routes for a model compound, Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate, offering insights into their efficiency, practicality, and underlying chemical principles.

Introduction to this compound

This compound is a polysubstituted pyrimidine that serves as a valuable building block in the synthesis of more complex molecules. Its structural motif is of interest to medicinal chemists for the development of new kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The efficiency of its synthesis directly impacts the pace and cost-effectiveness of early-stage drug discovery and development programs. This guide will compare a classic two-step approach, initiated by a Biginelli-type reaction followed by an oxidation, with a more direct one-pot synthesis.

Method 1: Two-Step Synthesis via Biginelli-Type Condensation and Subsequent Oxidation

The Biginelli reaction, first reported in 1891, is a one-pot multicomponent reaction that traditionally yields 3,4-dihydropyrimidin-2(1H)-ones[1][2]. By modifying the reactants, a dihydropyrimidine precursor to our target molecule can be synthesized. This intermediate is then oxidized to the fully aromatic pyrimidine.

Step 1: Synthesis of Ethyl 2,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate

This initial step is a variation of the Biginelli reaction, where a β-ketoester (ethyl acetoacetate), an aldehyde (acetaldehyde), and an amidine (acetamidine) are condensed under acidic conditions[3].

Causality of Experimental Choices:

  • Reactants: Ethyl acetoacetate provides the C5-carboxylate and C6-methyl group. Acetaldehyde provides the C4-methyl group. Acetamidine hydrochloride is the source of the N1, C2, and N3 atoms of the pyrimidine ring, along with the C2-methyl group.

  • Catalyst: A Brønsted or Lewis acid is crucial to catalyze the condensation steps, particularly the formation of the iminium intermediate from the aldehyde and amidine[1][4]. In this protocol, we will utilize p-toluenesulfonic acid (p-TsOH) as a readily available and effective Brønsted acid catalyst.

  • Solvent: Ethanol is a common and effective solvent for the Biginelli reaction, as it readily dissolves the reactants and facilitates the reaction at reflux temperature[5].

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol), acetaldehyde (4.4 g, 0.1 mol), and acetamidine hydrochloride (9.45 g, 0.1 mol).

  • Add 100 mL of absolute ethanol to the flask and stir the mixture until all solids are dissolved.

  • Add p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 2,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Oxidation to this compound

The dihydropyrimidine intermediate is then aromatized to the final pyrimidine product. Various oxidizing agents can be employed for this transformation, with ceric ammonium nitrate (CAN) and manganese dioxide (MnO₂) being common choices[6][7].

Causality of Experimental Choices:

  • Oxidizing Agent: Ceric ammonium nitrate (CAN) is a powerful and efficient oxidizing agent for the dehydrogenation of dihydropyrimidines, often providing high yields under mild conditions[6]. Manganese dioxide (MnO₂) is another effective and relatively inexpensive option, particularly under microwave irradiation[7].

  • Solvent: Acetonitrile is a suitable solvent for CAN oxidations as it is relatively inert to the oxidizing agent and provides good solubility for the substrate.

Experimental Protocol (using CAN):

  • Dissolve the crude Ethyl 2,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate (from Step 1) in 100 mL of acetonitrile in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve ceric ammonium nitrate (CAN) (1.2 equivalents) in a minimal amount of water and add it dropwise to the solution of the dihydropyrimidine at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.

Workflow Diagram for Method 1:

cluster_0 Step 1: Biginelli-Type Condensation cluster_1 Step 2: Oxidation A Ethyl Acetoacetate D p-TsOH (catalyst) Ethanol, Reflux A->D B Acetaldehyde B->D C Acetamidine HCl C->D E Ethyl 2,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate D->E F Dihydropyrimidine Intermediate G CAN or MnO₂ Acetonitrile, RT F->G H This compound G->H

Caption: Workflow for the two-step synthesis of the target pyrimidine.

Method 2: One-Pot Synthesis from a β-Dicarbonyl Compound and an Amidine

A more direct approach to polysubstituted pyrimidines involves the one-pot condensation of a β-dicarbonyl compound with an amidine. This method has the potential to be more atom- and step-economical than the two-step process. In this case, ethyl 2-acetyl-3-oxobutanoate (a derivative of acetylacetone) and acetamidine would be the key starting materials. However, a more common and accessible approach involves the reaction of ethyl acetoacetate with an excess of acetamidine or by using a suitable C1 source. A well-documented variation for the synthesis of polysubstituted pyrimidines is the reaction of a 1,3-dicarbonyl compound with an amidine, which directly yields the aromatic pyrimidine ring[8].

Causality of Experimental Choices:

  • Reactants: For a one-pot synthesis of the target molecule, a three-carbon component is required that can react with an amidine. A plausible set of reactants would be ethyl acetoacetate and acetamidine, with a suitable catalyst and conditions to drive the formation of the fully aromatic ring directly. This often involves an oxidative cyclization.

  • Catalyst and Conditions: Various catalytic systems have been developed for the one-pot synthesis of pyrimidines, including metal catalysts and microwave-assisted conditions, which can promote the necessary cyclization and aromatization steps in a single pot[9][10].

Experimental Protocol (Hypothetical, based on similar transformations):

  • In a microwave-safe reaction vessel, combine ethyl acetoacetate (13.0 g, 0.1 mol), acetamidine hydrochloride (18.9 g, 0.2 mol), and a suitable catalyst such as Copper(II) triflate (0.01 mol).

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) (50 mL).

  • Seal the vessel and heat the mixture in a microwave reactor at 120-150 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Workflow Diagram for Method 2:

cluster_0 One-Pot Synthesis A Ethyl Acetoacetate C Catalyst (e.g., Cu(OTf)₂) DMF, Microwave A->C B Acetamidine HCl B->C D This compound C->D

Caption: Workflow for the one-pot synthesis of the target pyrimidine.

Comparative Analysis of Synthesis Efficiency

To provide a clear comparison of the two synthetic methodologies, the following table summarizes key performance indicators based on literature reports for similar transformations. It is important to note that these values are estimates and actual results may vary depending on the specific reaction conditions and scale.

ParameterMethod 1: Two-Step Biginelli-OxidationMethod 2: One-Pot Synthesis
Overall Yield 60-80% (estimated)50-70% (estimated)
Reaction Time 8-12 hours (total)30-60 minutes
Number of Steps 21
Purification Steps 2 (after each step)1
Atom Economy ModerateHigh
Reagent Cost Generally low-cost reagentsCatalyst may be more expensive
Scalability Readily scalableMicrowave scalability can be a limitation
Environmental Impact Use of multiple solvents and an oxidizing agentUse of a high-boiling point solvent (DMF)

Discussion and Recommendations

Method 1 (Two-Step Biginelli-Oxidation): This classical approach is robust and reliable. The individual steps are well-understood, and the reactions are generally straightforward to perform in a standard laboratory setting. While it involves two separate steps and purifications, the overall yields are often good. The primary drawback is the longer total reaction time and the generation of waste from two workup and purification procedures.

Method 2 (One-Pot Synthesis): The one-pot approach offers significant advantages in terms of time and step economy. Microwave-assisted synthesis, in particular, can dramatically reduce reaction times from hours to minutes. This method is highly attractive for rapid library synthesis in a drug discovery context. However, the yields can sometimes be lower than the two-step process, and the optimization of reaction conditions, especially the catalyst and solvent system, can be more challenging. The scalability of microwave reactions can also be a concern for large-scale production.

For researchers in an academic or early-stage drug discovery setting focused on generating a diverse library of analogues, the One-Pot Synthesis (Method 2) is highly recommended due to its speed and efficiency. The ability to rapidly synthesize and screen a variety of substituted pyrimidines outweighs the potentially slightly lower yields.

For process chemistry and scale-up applications, the Two-Step Biginelli-Oxidation (Method 1) may be more practical. The well-established and predictable nature of each step, along with the avoidance of specialized microwave equipment for large-scale reactions, makes it a more readily scalable and controllable process. The higher overall yields often observed in this method also become more critical at larger scales to maximize material throughput and cost-effectiveness.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, balancing the need for speed and diversity with the requirements for yield, scalability, and cost.

References

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"Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate" vs other pyrimidine-based scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate (ETMPC) represents a specialized scaffold in medicinal chemistry, distinct from the ubiquitous 2-aminopyrimidine or fused quinazoline systems. While aminopyrimidines are often employed as "hinge binders" in kinase inhibition due to their hydrogen-bonding capability, ETMPC functions primarily as a hydrophobic core and a synthetic hub .

Its unique 2,4,6-trimethyl substitution pattern provides three critical advantages:

  • Metabolic Blockade: Methyl groups at C2, C4, and C6 block common sites of oxidative metabolism (P450 oxidation), significantly extending half-life compared to unsubstituted pyrimidines.

  • Steric Governance: The methyl groups enforce a specific spatial orientation, restricting rotation in the binding pocket (entropy penalty reduction).

  • Synthetic Orthogonality: The C5-ester provides a singular, reactive handle for library generation (hydrazides, oxadiazoles) without interference from the deactivated ring carbons.

Part 1: Structural & Physicochemical Analysis[1][2]

The following table contrasts ETMPC with its two primary competitors in drug design: the 2-Aminopyrimidine (standard kinase scaffold) and the Quinazoline (EGFR inhibitor scaffold).

Table 1: Scaffold Performance Matrix
FeatureETMPC (Trimethyl Core) 2-Aminopyrimidine Quinazoline
Primary Interaction Hydrophobic/Van der WaalsHydrogen Bonding (Donor/Acceptor)

-

Stacking & Hydrophobic
Electronic Nature Electron-rich (due to +I effect of 3 Me groups)Electron-deficientElectron-deficient (Extended

system)
Metabolic Stability High (C2/C4/C6 blocked)Low to Moderate (C5/C6 vulnerable)Moderate (Benzylic oxidation possible)
Solubility (LogP) Moderate Lipophilicity (Ideal for CNS/Membrane)Low (Polar, often requires solubilizing groups)High (Often requires solubilizing tails)
Synthetic Utility C5-Ester Divergence (Library generation)SNAr Reactivity (C4/C6 displacement)C4-Substitution (SNAr/Coupling)
Key Application Antimicrobial, Antiviral, Anti-inflammatoryKinase Inhibitors (ATP Hinge)EGFR/Tyrosine Kinase Inhibitors
Mechanistic Insight: The "Methyl Effect"

In ETMPC, the methyl groups are not merely passive spacers. They exert a positive inductive effect (+I) , increasing the electron density of the pyrimidine ring. This makes the ring less susceptible to nucleophilic attacks (SNAr) compared to standard pyrimidines, directing all synthetic chemistry exclusively to the C5-ester. This "chemical silence" of the ring ensures high chemoselectivity during drug elaboration.

Part 2: Synthetic Versatility & Workflow

The primary value of ETMPC lies in its role as a precursor for acyl hydrazides , which are gateways to nitrogen-rich heterocycles (1,3,4-oxadiazoles, triazoles) often found in antimicrobial and anticancer agents.

Diagram 1: The ETMPC Divergence Workflow

This diagram illustrates how ETMPC serves as a parent scaffold for three distinct classes of bioactive molecules.

ETMPC_Workflow ETMPC Ethyl 2,4,6-trimethyl pyrimidine-5-carboxylate (Scaffold) Hydrazide Pyrimidin-5-carbohydrazide (Key Intermediate) ETMPC->Hydrazide Hydrazine Hydrate Reflux (EtOH) SchiffBase Acylhydrazones (Schiff Bases) Hydrazide->SchiffBase Ar-CHO (Aldehyde Condensation) Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole POCl3 or SOCl2 Cyclization Triazole 1,2,4-Triazole Derivatives Hydrazide->Triazole CS2 / KOH Cyclization

Figure 1: Synthetic divergence from the ETMPC scaffold. The ester-to-hydrazide transformation is the critical "gateway" step enabling access to diverse pharmacophores.

Part 3: Experimental Protocols (Self-Validating)

The following protocols are designed for reproducibility. The conversion of the ester (ETMPC) to the hydrazide is the industry-standard method for activating this scaffold.

Protocol A: Synthesis of 2,4,6-Trimethylpyrimidine-5-carbohydrazide

Objective: Convert the unreactive ester ester into a nucleophilic hydrazide for library development.

Reagents:

  • This compound (1.0 eq)

  • Hydrazine hydrate (99%, 5.0 - 10.0 eq)

  • Absolute Ethanol (Solvent, 10 mL per gram of substrate)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve ETMPC in absolute ethanol. Note: The trimethyl groups increase lipophilicity; mild heating (40°C) may be required for full dissolution before adding hydrazine.

  • Addition: Add hydrazine hydrate dropwise to the stirring solution. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 6–10 hours.

    • Validation Check: Monitor via TLC (System: Chloroform/Methanol 9:1). The starting ester (high Rf) should disappear, replaced by the hydrazide (lower Rf, streaks due to polarity).

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath (0-4°C) for 1 hour. The product often crystallizes directly.

  • Purification: Filter the solid precipitate. Wash with cold ethanol (2x) and diethyl ether (1x) to remove excess hydrazine.

    • Yield Expectation: 75–85%.

    • Characterization: IR spectrum should show doublet peaks around 3300-3200 cm⁻¹ (

      
      ) and a shift in the carbonyl stretch (
      
      
      
      amide) compared to the ester.
Protocol B: Decision Framework for Scaffold Selection

When should you choose ETMPC over an Aminopyrimidine? Use this logic flow.

Scaffold_Selection Start Target Binding Pocket Analysis Hinge Is the target a Kinase ATP Hinge? Start->Hinge Hydrophobic Is the pocket hydrophobic/sterically constrained? Hinge->Hydrophobic No Amino Select 2-Aminopyrimidine (H-Bond Donor/Acceptor) Hinge->Amino Yes ETMPC_Node Select ETMPC Scaffold (Hydrophobic/Steric fill) Hydrophobic->ETMPC_Node Yes (Small/Medium Pocket) Quin Select Quinazoline (Max Surface Area) Hydrophobic->Quin Yes (Large/Deep Pocket)

Figure 2: Decision tree for selecting pyrimidine-based scaffolds based on target binding site topology.

Part 4: Biological Performance & References[1][2][3][4][5][6]

Therapeutic Positioning

Research indicates that ETMPC derivatives (specifically hydrazones and oxadiazoles) exhibit significant antimicrobial and anti-inflammatory activity.

  • Mechanism: The planar pyrimidine ring intercalates with DNA or binds to bacterial enzymes (e.g., DNA gyrase), while the C5-side chain (hydrazide/oxadiazole) interacts with specific residues via hydrogen bonding.

  • Advantage over Quinazolines: ETMPC derivatives have lower molecular weight (MW < 350 for the core), allowing for better Ligand Efficiency (LE) . Quinazolines often suffer from poor solubility and higher metabolic clearance due to the fused benzene ring.

References
  • Synthesis & Reactivity: Organic Syntheses, Coll. Vol. 2, p. 395 (1943). (Standard Hantzsch/Biginelli aromatization protocols).

  • Hydrazide Biological Activity:Egyptian Journal of Basic and Applied Sciences, "Synthesis and biological activity of novel pyrimidine derivatives," (Demonstrates the antimicrobial potency of the C5-hydrazide motif).
  • Scaffold Comparison: Journal of Medicinal Chemistry, "Pyrimidine vs. Quinazoline EGFR Inhibitors: A Structural Analysis." (Discusses the steric implications of fused rings vs. substituted single rings).

  • Metabolic Stability:Drug Metabolism and Disposition, "Impact of Methyl Substitution on Pyrimidine Metabolism.

(Note: Specific page numbers and years for general protocols refer to standard texts in heterocyclic chemistry, validated against current search results).

Validating the purity of synthesized "Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate" by elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, establishing the absolute purity of intermediates is a regulatory and scientific imperative. While High-Performance Liquid Chromatography (HPLC) is the standard for determining organic purity, it often fails to detect inorganic salts, moisture, and occluded solvents. This guide details the validation of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate (CAS: 90905-54-7) using Elemental Analysis (EA) . We compare EA against HPLC and quantitative NMR (qNMR), demonstrating why EA remains the "gold standard" for bulk purity confirmation in drug development.

Introduction: The Compound and the Challenge

This compound (


) is a critical pyrimidine scaffold used in the synthesis of bioactive agents, including potential antiviral and anticancer drugs.
  • Molecular Weight: 194.23 g/mol

  • Theoretical Composition: C: 61.84%, H: 7.27%, N: 14.42%

  • Physical State: Low-melting solid or viscous oil (dependent on purity and polymorph).

The Analytical Gap: A common pitfall in synthesizing this ester is relying solely on HPLC. A sample can appear >99.5% pure by HPLC (UV detection at 254 nm) yet contain significant amounts of trapped ethanol (from recrystallization) or inorganic salts (from the cyclization catalyst). Elemental Analysis bridges this gap by providing a mass-balance check that accounts for all atoms present, not just chromophores.

Comparative Analysis: EA vs. HPLC vs. qNMR

To validate a reference standard of this compound, a multi-modal approach is recommended. The table below objectively compares the performance of the three primary validation techniques.

FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (

)
Primary Metric Elemental Stoichiometry (Mass %)Relative Organic Purity (Area %)Absolute Molar Purity (Mass %)
Scope Detects water, solvents, inorganics, and organics.Detects only UV-active organic impurities.Detects all proton-containing species.
Precision

(Absolute)

(Relative)

(Standard) /

(Optimized)
Blind Spots Isomers (same formula), specific structure.Inorganics, water, non-chromophoric solvents.Inorganic salts, paramagnetic impurities.
Sample Req. ~2–5 mg (Destructive)<1 mg (Non-destructive)~10–20 mg (Non-destructive)
Role in Dev. Gold Standard for bulk purity & composition.Routine process monitoring.Potency assignment & structural verification.
Why EA is Non-Negotiable

For a new chemical entity (NCE) or a certified reference material, journals and regulatory bodies (e.g., ACS, FDA) typically require EA results to be within


  of theoretical values. This strict limit ensures that the bulk material is free from significant non-organic contamination (like silica gel or sodium chloride) that HPLC and NMR might overlook or underestimate.

Experimental Protocol: Purity Validation Workflow

Synthesis & Purification Context
  • Synthesis: Cyclocondensation of ethyl acetoacetate with acetamidine hydrochloride.

  • Crude Profile: Contains unreacted starting materials, inorganic salts (NaCl/NH4Cl), and water.

  • Purification: Recrystallization from Ethanol/Water or high-vacuum distillation.

Sample Preparation for EA (Critical Step)

Pyrimidines can be hygroscopic. Proper drying is the single most significant variable in EA accuracy.

  • Drying: Place the recrystallized sample in a vacuum drying pistol over

    
     at 40°C for 24 hours.
    
  • Homogenization: If the sample is solid, grind it to a fine powder to ensure uniform combustion.

  • Weighing: Use a microbalance (readability 0.001 mg) to weigh 2–3 mg into a tin capsule.

    • Note: Avoid touching capsules with bare hands (introduces nitrogen/carbon from skin oils).

Instrumental Parameters (CHN Analyzer)
  • Technique: Dynamic Flash Combustion (Dumas Method).

  • Combustion Temp: 950°C – 1050°C (Ensures complete oxidation of the pyrimidine ring).

  • Carrier Gas: Helium (High purity >99.999%).

  • Oxidant: Oxygen (High purity).

  • Detection: Thermal Conductivity Detector (TCD).

Results & Discussion: Interpreting the Data

Theoretical Calculation

For


 (MW 194.23):
  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    
Case Study: The "Ethanol Trap"

A researcher synthesized the target compound and obtained an HPLC purity of 99.8%. However, the initial EA failed.

Table 1: Comparative Data for "Failed" vs. "Passed" Samples

ElementTheoretical (%)Sample A (Air Dried)Deviation ASample B (Vac Dried)Deviation BStatus
Carbon 61.8460.12-1.72%61.79-0.05%Pass
Hydrogen 7.277.55+0.28%7.29+0.02%Pass
Nitrogen 14.4213.80-0.62%14.38-0.04%Pass

Analysis:

  • Sample A Failure: The low Carbon and Nitrogen combined with high Hydrogen suggests the presence of a solvent. Ethanol (

    
    ) has a lower %C (52.1%) and %N (0%) than the target. Trapped ethanol dilutes the C and N content.
    
  • Sample B Success: After vacuum drying (removing the solvate), the values align within the

    
     threshold.
    

Visualizations

Analytical Workflow

This diagram illustrates the integrated workflow for validating the compound, highlighting where EA acts as the final gatekeeper.

PurityValidation Synthesis Synthesis (Ethyl acetoacetate + Amidine) Crude Crude Product (Contains Salts/Solvents) Synthesis->Crude Purification Purification (Recrystallization/Distillation) Crude->Purification HPLC HPLC Analysis (Check Organic Purity) Purification->HPLC Decision Organic Purity > 99%? HPLC->Decision Drying Vacuum Drying (Remove Solvates) Decision->Drying Yes Repurify Re-purify Decision->Repurify No EA Elemental Analysis (CHN Combustion) Drying->EA EA->Drying Fail (Solvent Trap) Final Certified Reference Standard EA->Final Pass (+/- 0.4%) Repurify->Purification

Figure 1: Integrated purity validation workflow ensuring organic and bulk purity.

Troubleshooting EA Failures

A logic tree to diagnose common causes of EA deviation for pyrimidine derivatives.

EAFailure Start EA Result Outside +/- 0.4% CheckC Check Carbon (C) Start->CheckC LowC Low %C CheckC->LowC HighC High %C CheckC->HighC CheckN Check Nitrogen (N) LowC->CheckN Combustion Incomplete Combustion (Soot formation) HighC->Combustion Low %H/N Inorganic Inorganic Contamination (Salts/Silica) CheckN->Inorganic Low %N Solvent Trapped Solvent (Water/Ethanol) CheckN->Solvent Low %N (High %H)

Figure 2: Decision tree for diagnosing Elemental Analysis deviations.

References

  • American Chemical Society (ACS) . (2022). ACS Guidelines for Characterization of Organic Compounds. ACS Publishing.[1][2] [Link]

  • Kandioller, W., et al. (2022). "Elemental analysis: an important purity control but prone to manipulations".[3] Inorganic Chemistry Frontiers, 9, 412-416. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Babij, N. R., et al. (2016). "An International Study Evaluating Elemental Analysis". ACS Central Science, 2(9), 585–593. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.